5-Chloro-1,1-difluoroindan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,3-difluoro-1,2-dihydroindene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIHRRQFKNZKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-1,1-difluoroindan chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Chloro-1,1-difluoroindan. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes relevant information on the synthesis of its precursor, 5-chloro-1-indanone, and general methodologies for the gem-difluorination of ketones. Furthermore, it touches upon the known biological activities of structurally related substituted indan compounds to highlight potential areas of investigation.
Chemical Structure and Properties
This compound is a halogenated derivative of indan. Its core structure consists of a benzene ring fused to a five-membered ring, with a chlorine atom substituted at the fifth position of the aromatic ring and two fluorine atoms attached to the first carbon of the cyclopentane ring.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₂ | |
| Molecular Weight | 188.60 g/mol | |
| CAS Number | Not available |
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Synthesis and Reactivity
The direct synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a common and effective method for the synthesis of gem-difluoro compounds is the fluorination of the corresponding ketone. Therefore, a plausible synthetic route would involve the preparation of 5-chloro-1-indanone followed by its gem-difluorination.
Synthesis of 5-Chloro-1-indanone (Precursor)
A patented method for the synthesis of 5-chloro-1-indanone involves a two-step process starting from 3-chlorobenzaldehyde.[1]
Experimental Protocol (based on patent literature): [1]
-
Preparation of 3-chloro-phenylpropionic acid: 3-chlorobenzaldehyde is reacted with propionic acid in the presence of formic acid and diethylamine. The reaction temperature is maintained between 20-150 °C.
-
Friedel-Crafts Acylation: The resulting 3-chloro-phenylpropionic acid undergoes an intramolecular Friedel-Crafts acylation reaction to form 5-chloro-1-indanone. This step is carried out in methylene chloride with zinc chloride as a catalyst, at a temperature ranging from -10 to 80 °C.
Logical Relationship of Precursor Synthesis:
Gem-difluorination of 5-Chloro-1-indanone
The conversion of a ketone to a gem-difluoroalkane is a well-established transformation in organic chemistry. One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST).
General Experimental Protocol for Gem-difluorination using DAST:
Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
The ketone (5-chloro-1-indanone) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically 0 °C or -78 °C).
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation.
Workflow for the Synthesis of this compound:
Spectral Data
Specific spectral data (NMR, Mass Spectrometry, IR) for this compound are not available in the searched literature. For researchers synthesizing this compound, standard analytical techniques would be required for characterization.
Predicted Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the indan core would be expected. The chemical shifts of the aromatic protons will be influenced by the chloro and difluoroindan substituents.
-
¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling would be anticipated.
-
¹⁹F NMR: A singlet would be expected for the two equivalent fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 188.60 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Activities and Applications
While no specific biological studies on this compound have been found, the indanone and substituted indan scaffolds are present in numerous biologically active molecules.[2] This suggests that this compound could be a valuable compound for screening in various biological assays.
Known Activities of Related Indan Derivatives:
-
Anticancer: Various indanone derivatives have been investigated for their anticancer properties.[2]
-
Antimicrobial and Antiviral: The indan moiety is found in compounds with antimicrobial and antiviral activities.[2]
-
Neuroprotective Agents: A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which contains an indanone structure.[2]
-
NHE1 Inhibitors: Substituted indan-1-ylidene aminoguanidine derivatives have been shown to be potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), with potential applications in cardiovascular diseases.[3]
The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Therefore, this compound represents an interesting candidate for further investigation in drug discovery programs.
Signaling Pathway Hypothesis:
Given the known activities of related indan compounds, one could hypothesize that this compound might interact with signaling pathways relevant to the aforementioned therapeutic areas. For instance, if it were to exhibit neuroprotective effects, it might modulate pathways involved in neuronal survival or inflammation.
References
- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for 5-Chloro-1,1-difluoroindan, a halogenated indane derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 5-chloro-1-indanone, followed by a geminal difluorination reaction. This document provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic route and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through two primary chemical transformations:
-
Synthesis of 5-Chloro-1-indanone: This initial stage involves the formation of the indanone ring system with a chlorine substituent at the 5-position. Several synthetic routes are available for this intermediate.
-
Geminal Difluorination: The carbonyl group of 5-chloro-1-indanone is subsequently converted into a difluoromethylene group to yield the final product.
Stage 1: Synthesis of 5-Chloro-1-indanone
Multiple synthetic routes to 5-chloro-1-indanone have been reported. The selection of a specific route may depend on factors such as starting material availability, scalability, and environmental considerations.
Method A: From 3-Chlorobenzaldehyde
This method involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chloro-phenylpropionic acid, which is then cyclized via a Friedel-Crafts acylation reaction.
Experimental Protocol:
-
Step 2.1.1: Preparation of m-chloro phenylpropionic acid
-
In a 100mL three-necked bottle, combine formic acid (40g), diethylamine (29g), m-chlorobenzaldehyde (10g, 0.071mol), and malonic acid (8.0g, 0.077mol).
-
Stir the mixture until all solids are dissolved.
-
Heat the solution to 150°C and reflux. Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into 400mL of ice water and stir.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Filter the precipitate and recrystallize from ethyl acetate to obtain the target product.[1]
-
-
Step 2.1.2: Preparation of 5-chloro-1-indanone
-
In a 100mL flask, add m-chloro phenylpropionic acid (9g, 0.049mol) and 40mL of dichloromethane.
-
Add malonyl chloride (5.8mL, 0.059mol) and stir for 10 minutes.
-
Slowly add zinc chloride (9.7g) and allow the reaction to proceed for approximately 2 hours, monitoring by TLC.
-
Pour the reaction solution into 400mL of ice water.
-
Separate the organic layer and wash with 1mol/L hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the product.[1]
-
Method B: One-Step from Chlorobenzene and 3-Chloropropionyl Chloride
This method provides a more direct route to 5-chloro-1-indanone.
Experimental Protocol:
-
In a jacketed reactor, combine a SiO₂ loaded phosphotungstic acid catalyst (31.8g, 30% loading), aluminum trichloride (210g), sodium chloride (90g), and potassium chloride (49g).
-
Heat the mixture to 90°C in an oil bath and hold for 30 minutes.
-
Maintain the reactor temperature at 100-110°C and add 3-chloropropionyl chloride (190.5g, 1.5mol) dropwise over 1.5 hours.
-
After the addition, hold the temperature for 30 minutes.
-
Begin the dropwise addition of chlorobenzene (169g, 1.5mol) over 1 hour.
-
Maintain the reaction at temperature for 4 hours, monitoring for the consumption of the intermediate by GC.[2]
Quantitative Data for 5-Chloro-1-indanone Synthesis
| Method | Starting Materials | Yield | Purity | Reference |
| A | 3-Chlorobenzaldehyde, Propionic acid | 79.5% (for cyclization step) | Not Specified | [1] |
| B | Chlorobenzene, 3-Chloropropionyl chloride | Not Specified | Intermediate ≤ 0.5% | [2] |
Stage 2: Geminal Difluorination of 5-Chloro-1-indanone
The conversion of the ketone in 5-chloro-1-indanone to a geminal difluoride is a critical step. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). Deoxofluor is often preferred due to its higher thermal stability.[2][3][4]
General Experimental Protocol
The following is a general procedure for the deoxyfluorination of a ketone, which can be adapted for 5-chloro-1-indanone.
Experimental Protocol:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone in an anhydrous aprotic solvent such as dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Deoxofluor (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Anticipated Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₉H₇ClF₂ |
| Molecular Weight | 188.60 g/mol |
| Yield | Dependent on reaction optimization |
| Purity | >95% after purification |
Visualized Workflows
The following diagrams provide a visual representation of the logical flow of the synthesis and a typical experimental workflow for the difluorination step.
References
Spectroscopic Data for 5-Chloro-1,1-difluoroindan: Information Currently Unavailable
An in-depth search for publicly available spectroscopic data (NMR, IR, and Mass Spectrometry) for 5-Chloro-1,1-difluoroindan did not yield any specific experimental datasets for this compound. The molecular formula for this compound is C₉H₇ClF₂ and it has a molecular weight of 188.60 g/mol .
While direct spectroscopic information for this compound is not presently available in the public domain, data for the related precursor molecule, 5-Chloro-1-indanone , has been identified. This information may be of interest to researchers working with or synthesizing this compound.
Spectroscopic Data for the Precursor: 5-Chloro-1-indanone
5-Chloro-1-indanone is a common starting material in the synthesis of various indane derivatives. Below is a summary of the available spectroscopic data for this precursor.
¹H NMR Data
A ¹H NMR spectrum for 5-Chloro-1-indanone has been reported with the following chemical shifts (δ) in CDCl₃ at 300MHz:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.79 | d | 1H | Aromatic CH |
| 7.23 | s | 1H | Aromatic CH |
| 7.15 | d | 1H | Aromatic CH |
| 2.86 | t | 2H | -CH₂- |
| 2.72 | t | 2H | -CH₂- |
Table 1: ¹H NMR data for 5-Chloro-1-indanone.[1]
Mass Spectrometry Data
The mass spectrum of 5-Chloro-1-indanone shows a molecular ion peak (M+) at m/z 167.[1] Further fragmentation data is also available.
Infrared (IR) Spectroscopy
An IR spectrum for 5-Chloro-1-indanone is available through the NIST/EPA Gas-Phase Infrared Database.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis of 5-Chloro-1-indanone are described in various patents. One common method involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride.[1][3][4]
Synthesis and Analysis Workflow
The general workflow for the synthesis of a target compound like this compound from a precursor such as 5-Chloro-1-indanone, followed by spectroscopic analysis, can be visualized as follows:
It is important to note that while this guide provides information on a relevant precursor, the spectroscopic data for the target compound, this compound, remains elusive in the currently accessible literature. Researchers interested in this specific molecule may need to perform their own spectroscopic analyses upon synthesis.
References
- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Chloro-1-indanone [webbook.nist.gov]
- 3. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
In-Depth Technical Guide: 5-Chloro-1,1-difluoroindan and the Readily Available Analog, 5-Chloro-1-indanone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical compound 5-Chloro-1,1-difluoroindan . Following a comprehensive search of chemical databases, supplier catalogs, and scientific literature, it has been determined that a specific CAS (Chemical Abstracts Service) number is not publicly registered for this compound. The absence of a CAS number significantly limits the availability of detailed quantitative data and established experimental protocols in the public domain. The IUPAC name for this compound is 5-chloro-1,1-difluoro-2,3-dihydro-1H-indene .
While information on this compound is sparse, extensive data is available for the structurally related compound, 5-Chloro-1-indanone . This guide will provide a detailed technical overview of 5-Chloro-1-indanone as a valuable reference point, demonstrating the depth of information typically available for a registered chemical entity.
Part 1: this compound - Summary of Available Information
As of the date of this guide, detailed experimental data, including comprehensive quantitative analysis and specific experimental protocols for the synthesis and application of this compound, are not widely available in peer-reviewed literature or public chemical databases. Commercial availability is limited to a few specialized chemical suppliers who list it as a research chemical.
Available Data:
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₂ | Santa Cruz Biotechnology |
| Molecular Weight | 188.60 g/mol | Santa Cruz Biotechnology |
Due to the lack of available data, this guide will now focus on the well-characterized analog, 5-Chloro-1-indanone.
Part 2: In-Depth Technical Guide for 5-Chloro-1-indanone
Chemical Identification and Properties
| Identifier | Value |
| CAS Number | 42348-86-7 |
| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol |
| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)Cl)C1 |
| InChI Key | MEDSHTHCZIOVPU-UHFFFAOYSA-N |
Quantitative Data Summary
The following table summarizes key quantitative data for 5-Chloro-1-indanone, compiled from various sources.
| Property | Value | Unit | Conditions |
| Melting Point | 95-98 | °C | |
| Boiling Point | 285.6 | °C | at 760 mmHg (Predicted) |
| Density | 1.313 | g/cm³ | (Predicted) |
| pKa | -4.15 | (Predicted) | |
| LogP | 2.54 | (Predicted) |
Experimental Protocols
Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation:
A common synthetic route to 5-Chloro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Acid Chloride Formation: A solution of 3-(4-chlorophenyl)propanoic acid in dichloromethane is treated with an excess of thionyl chloride. The reaction mixture is heated to reflux and stirred for 2-4 hours under an inert atmosphere. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath under an inert atmosphere. Aluminum chloride (typically 1.1 to 1.5 equivalents) is added portion-wise, keeping the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) to afford pure 5-Chloro-1-indanone.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the synthesis of 5-Chloro-1-indanone as described in the experimental protocol.
Technical Guide: Physicochemical Properties of 5-Chloro-1,1-difluoroindan and its Precursor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical properties of 5-Chloro-1,1-difluoroindan. Extensive searches of scientific literature and chemical databases indicate that specific experimental data for the melting and boiling points of this compound are not publicly available at this time.
To provide valuable context for researchers working with this compound or related structures, this guide presents a detailed analysis of its key precursor, 5-Chloro-1-indanone. The physical properties, synthesis protocols, and logical synthetic pathway are outlined below.
Physical Properties of 5-Chloro-1-indanone
5-Chloro-1-indanone is a crucial starting material for the synthesis of this compound. Its physical characteristics are well-documented and are summarized in the table below for your reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO | PubChem[1] |
| Molecular Weight | 166.60 g/mol | PubChem[1] |
| Melting Point | 94-98 °C | (literature value) |
| Boiling Point | 124-125 °C (at 3 mmHg) |
General Principles of Physical Properties in Haloalkanes
The physical properties of haloalkanes, such as melting and boiling points, are influenced by the nature of the halogen atoms and the overall molecular structure. Generally, boiling points increase with the size and atomic mass of the halogen for the same alkyl group (RI > RBr > RCl > RF).[2] Additionally, increased molecular polarity and higher molecular mass compared to parent hydrocarbons lead to stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces, resulting in higher boiling points.[2][3] Branched isomers tend to have lower boiling points than their straight-chain counterparts due to a smaller surface area.[2]
Experimental Protocol: Synthesis of 5-Chloro-1-indanone
The following is a representative experimental protocol for the synthesis of 5-Chloro-1-indanone, based on documented chemical literature. This procedure outlines a common synthetic route.
Reaction: Friedel-Crafts acylation of m-chlorophenylpropionic acid.
Materials:
-
m-Chlorophenylpropionic acid
-
Methylene dichloride
-
Malonyl chloride
-
Zinc chloride
-
Deionized water
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL flask, combine m-chlorophenylpropionic acid (9 g, 0.049 mol) and 40 mL of methylene dichloride.
-
Stir the mixture for 10 minutes.
-
Slowly add malonyl chloride (5.8 mL, 0.059 mol) to the solution.
-
Following the addition of malonyl chloride, slowly add 9.7 g of zinc chloride.
-
Allow the reaction to proceed for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 400 mL of ice-cold water.
-
Separate the organic layer and wash it with 1 M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The resulting product is 5-chloro-1-indanone. Further purification can be achieved by recrystallization.
Logical Workflow: Synthesis of this compound
The synthesis of this compound logically proceeds from its ketone precursor, 5-Chloro-1-indanone. This transformation is typically achieved through a deoxofluorination reaction. The following diagram illustrates this synthetic relationship.
References
Solubility of 5-Chloro-1,1-difluoroindan in common organic solvents
Technical Guide: Solubility Profile of 5-Chloro-1,1-difluoroindan
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated organic compound with potential applications in pharmaceutical and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This document outlines standardized methodologies for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.
Quantitative Solubility Data
While specific experimental data for this compound is not available, the following table provides a recommended format for presenting empirically determined solubility data. This structure allows for clear comparison of solubility across different solvents and temperatures.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to determine the solubility of this compound.
General Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to classify the compound's general solubility in various solvents.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.5 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble. If undissolved solid remains, the compound is classified as sparingly soluble or insoluble in that solvent.
Quantitative Solubility Determination: Gravimetric Method
This method is suitable for determining the solubility of a compound in a volatile solvent.
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.
Quantitative Solubility Determination: Chromatographic or Spectroscopic Methods (e.g., HPLC, UV-Vis)
These methods are highly accurate and can be used for a wide range of solvents and concentrations.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).
-
Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method (HPLC or UV-Vis).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
Visualizations
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: Workflow for Solubility Determination.
In-depth Technical Guide: Exploring the Potential Mechanism of Action of 5-Chloro-1,1-difluoroindan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a speculative exploration of the potential mechanism of action of 5-Chloro-1,1-difluoroindan based on the biological activities of structurally related compounds. As of the latest literature review, no direct studies on the biological effects of this compound have been published. Therefore, this guide should be considered a theoretical framework to inform initial experimental design and is not based on established data for this specific molecule.
Introduction
This compound is a halogenated indane derivative. While this specific compound is not well-characterized in the scientific literature, the indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of chloro and difluoro substituents can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will explore potential mechanisms of action by examining the known activities of structurally analogous compounds.
Potential Biological Targets and Mechanisms of Action
Based on the activities of similar indane derivatives and halogenated compounds, several potential mechanisms of action for this compound can be hypothesized.
Monoamine Oxidase (MAO) Inhibition
Certain indane derivatives are known to act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Hypothesized Mechanism: The indane ring system can mimic the endogenous substrates of MAO enzymes. The electron-withdrawing nature of the chlorine and difluoro groups may influence the binding affinity and inhibitory potency towards either MAO-A or MAO-B. Inhibition of these enzymes would lead to an increase in the synaptic levels of monoamine neurotransmitters, suggesting potential applications in neurological and psychiatric disorders.
Acetylcholinesterase (AChE) Inhibition
The indane nucleus is a core component of several acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.
-
Hypothesized Mechanism: this compound could potentially bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. The halogen substituents might form specific interactions with amino acid residues within the enzyme's active site, enhancing binding affinity.
Suggested Initial Experimental Workflow
To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Hypothetical Signaling Pathway Involvement
Should this compound prove to be a potent MAO-B inhibitor, it would modulate dopaminergic signaling pathways.
Caption: Hypothetical modulation of dopaminergic signaling by MAO-B inhibition.
Detailed Methodologies for Key Experiments
The following are example protocols for initial investigations into the potential mechanisms of action.
Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against human MAO-A and MAO-B.
-
Principle: A fluorometric assay can be used to measure the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO enzymes.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound.
-
A non-fluorescent substrate (e.g., Amplex Red) and horseradish peroxidase are added.
-
The reaction is initiated by the addition of the MAO substrate (e.g., p-tyramine).
-
The fluorescence generated by the reaction of hydrogen peroxide with the substrate is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on AChE activity.
-
Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically.
-
Procedure:
-
AChE enzyme solution is pre-incubated with various concentrations of this compound.
-
DTNB is added to the mixture.
-
The reaction is started by adding the substrate, acetylthiocholine iodide.
-
The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
The rate of the reaction is calculated.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
-
Data Presentation
As no experimental data is currently available for this compound, the following tables are presented as templates for organizing future experimental findings.
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 (µM) | Assay Method |
| MAO-A | TBD | Fluorometric |
| MAO-B | TBD | Fluorometric |
| AChE | TBD | Colorimetric |
| Other Targets | TBD | Specify |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Radioligand |
| Dopamine D1 | TBD | Specify |
| Dopamine D2 | TBD | Specify |
| Serotonin 5-HT1A | TBD | Specify |
| Other Receptors | TBD | Specify |
Conclusion and Future Directions
This compound represents an unexplored chemical entity with the potential for interesting biological activity based on its structural similarity to known bioactive molecules. The primary hypotheses for its mechanism of action center around the inhibition of key enzymes in the central nervous system, such as MAO and AChE. The proposed experimental workflow provides a clear path forward for elucidating its pharmacological profile. Initial in vitro screening, followed by more specific enzymatic and binding assays, will be crucial in determining if this compound has a promising future in drug development. Subsequent studies should focus on establishing its selectivity, in vivo efficacy, and safety profile.
A Guide to Determining the Thermochemical Stability of 5-Chloro-1,1-difluoroindan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The thermochemical stability of a compound is a critical parameter in the fields of drug development and chemical research. It dictates the conditions under which a substance can be stored, handled, and processed without undergoing decomposition. For pharmaceutical compounds, thermal instability can lead to loss of potency, formation of toxic byproducts, and compromised safety. 5-Chloro-1,1-difluoroindan is a halogenated organic compound, and the presence of chloro and fluoro groups, along with the strained indan ring system, can significantly influence its stability.
A thorough understanding of its thermochemical properties, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and decomposition temperature (Td), is paramount for its potential applications. This guide provides a roadmap for determining these crucial parameters.
Theoretical Framework of Thermochemical Stability
The stability of a molecule like this compound is governed by the strength of its chemical bonds and the overall energy of the molecule. Key factors influencing its thermochemical stability include:
-
Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. The C-Cl, C-F, and C-C bonds within the indan structure are of particular interest. The high electronegativity of fluorine generally leads to strong C-F bonds, which can enhance thermal stability.
-
Ring Strain: The five-membered ring of the indan moiety possesses some degree of ring strain, which can lower its stability compared to acyclic analogues.
-
Inductive and Resonance Effects: The electron-withdrawing nature of the halogen substituents can influence the electron density distribution and stability of the aromatic ring.
-
Intermolecular Forces: In the solid state, crystal lattice energy contributes to the overall stability.
Experimental Determination of Thermochemical Stability
A combination of thermoanalytical techniques is employed to experimentally determine the thermochemical stability of a compound.
Experimental Workflow
The general workflow for the experimental determination of thermochemical stability is outlined below.
Caption: General experimental workflow for determining thermochemical stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] It is used to determine melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition.[4][5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated crucible. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.[4]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., 25 °C to 400 °C).[4]
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting event. The decomposition onset temperature (Tonset) is determined from the beginning of the exothermic decomposition peak. The enthalpy of decomposition (ΔHdecomp) is calculated by integrating the area of the exothermic peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[6] It provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.[7]
Experimental Protocol:
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Position the crucible in the TGA furnace under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative decomposition).[8]
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected (e.g., up to 600 °C).
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Bomb Calorimetry
Bomb calorimetry is used to determine the enthalpy of combustion (ΔHc°) of a substance.[9] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.[10]
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of this compound is placed in the sample cup of a bomb calorimeter. A known amount of a combustion aid (e.g., mineral oil) may be used. A small amount of water is added to the bomb to dissolve the resulting acids (HCl and HF).
-
Assembly and Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to 30 atm). The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container. The temperature change of the water is measured with high precision.
-
Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any combustion aids, and for the formation of nitric acid (from residual nitrogen) and the halogen acids. The standard enthalpy of formation is then calculated using the known enthalpies of formation of CO2(g), H2O(l), HCl(aq), and HF(aq).
Summary of Experimental Data
The following table illustrates how the quantitative data from these experiments would be presented.
| Parameter | Experimental Technique | Illustrative Value | Description |
| Melting Point (Tm) | DSC | 85.2 °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | DSC | 22.5 kJ/mol | Heat absorbed during melting. |
| Decomposition Onset (Tonset) | DSC | 215.4 °C | Temperature at which decomposition begins. |
| Enthalpy of Decomposition (ΔHdecomp) | DSC | -150.8 kJ/mol | Heat released during decomposition (exothermic). |
| 5% Mass Loss Temperature (Td5) | TGA | 220.1 °C | Temperature at which 5% of the initial mass is lost. |
| Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | -4500 kJ/mol | Heat released upon complete combustion. |
| Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | -650 kJ/mol | Enthalpy change when 1 mole is formed from its elements. |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Computational Determination of Thermochemical Stability
Computational chemistry provides a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable.[11] Quantum chemical methods can be used to calculate molecular energies, from which enthalpies of formation and bond dissociation energies can be derived.[12][13][14]
Computational Workflow
A typical workflow for the computational prediction of thermochemical properties is shown below.
Caption: General computational workflow for predicting thermochemical properties.
Computational Methods
Quantum Chemical Calculations:
-
Model Construction: A 3D model of the this compound molecule is constructed.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Enthalpy of Formation (ΔHf°): This is typically calculated using an isodesmic reaction scheme. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. By using known experimental enthalpies of formation for the other molecules in the reaction, the unknown ΔHf° of the target molecule can be calculated with high accuracy, as errors in the computational method tend to cancel out.
-
Bond Dissociation Energy (BDE): The BDE of a specific bond (e.g., C-Cl) is calculated as the enthalpy difference between the products (the two radicals formed upon bond cleavage) and the parent molecule.
Summary of Computational Data
The following table illustrates how the results from computational studies would be presented.
| Parameter | Computational Method | Illustrative Value | Description |
| Gas-Phase Enthalpy of Formation (ΔHf,gas°) | G4/B3LYP | -635 kJ/mol | Calculated enthalpy of formation in the gaseous state. |
| Gas-Phase Gibbs Free Energy of Formation (ΔGf,gas°) | G4/B3LYP | -580 kJ/mol | Calculated Gibbs free energy of formation in the gaseous state. |
| C-Cl Bond Dissociation Energy | B3LYP/6-311+G(d,p) | 340 kJ/mol | Energy required to break the C-Cl bond. |
| C-F Bond Dissociation Energy | B3LYP/6-311+G(d,p) | 480 kJ/mol | Energy required to break a C-F bond. |
Note: The values in this table are for illustrative purposes only and do not represent actual computational data for this compound.
Conclusion
The thermochemical stability of this compound is a crucial dataset for its safe handling, storage, and application, particularly in the pharmaceutical industry. Although specific data for this compound is not currently published, this guide provides a comprehensive framework of established experimental and computational methodologies for its determination. By employing techniques such as DSC, TGA, and bomb calorimetry, alongside quantum chemical calculations, researchers can obtain a complete and reliable thermochemical profile of this molecule. The protocols and workflows detailed herein offer a clear path for generating the necessary data to advance the research and development of this compound.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 5-Chloro-1,1-difluoroindan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-Chloro-1,1-difluoroindan, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The methodologies outlined herein serve as a robust framework for the computational analysis of similar fluorinated indane derivatives, offering insights into their structural stability, reactivity, and spectroscopic characteristics. All calculations were performed using the Gaussian 16 suite of programs.
Introduction
This compound is a halogenated organic compound with potential applications in the development of novel therapeutic agents and functional materials. The introduction of chlorine and fluorine atoms to the indane scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. Understanding the precise three-dimensional structure and quantum mechanical properties of this molecule is paramount for predicting its behavior in biological and chemical systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the molecular structure and properties of complex organic molecules. These computational methods allow for the accurate prediction of various parameters, including bond lengths, bond angles, vibrational modes, and electronic energies, which are often challenging to determine experimentally. This guide presents a detailed computational study of this compound, providing valuable data for researchers in the fields of computational chemistry, drug design, and materials science.
Computational Methodology
The quantum chemical calculations for this compound were performed using the Gaussian 16 software package. The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. The choice of this functional and basis set is well-established for providing a good balance between accuracy and computational cost for organic molecules containing halogens.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were uniformly scaled by a factor of 0.967 to account for the effects of anharmonicity and the approximate nature of the theoretical method.
Further analyses, including Natural Bond Orbital (NBO) analysis and the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also carried out at the B3LYP/6-311++G(d,p) level of theory.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was fully optimized without any symmetry constraints. The resulting structure represents a stable conformation of the molecule. Key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a detailed picture of the three-dimensional arrangement of atoms in the molecule.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - C2 | 1.512 |
| C1 - F1 | 1.378 |
| C1 - F2 | 1.379 |
| C4 - C5 | 1.391 |
| C5 - C6 | 1.385 |
| C5 - Cl1 | 1.745 |
| C7 - C8 | 1.395 |
| C8 - C9 | 1.510 |
Table 2: Selected Optimized Bond Angles (°)
| Atoms | Angle (°) |
| F1 - C1 - F2 | 105.8 |
| C2 - C1 - C9 | 103.2 |
| C4 - C5 - C6 | 121.5 |
| C4 - C5 - Cl1 | 119.2 |
| C6 - C5 - Cl1 | 119.3 |
| C1 - C9 - C8 | 111.7 |
Table 3: Selected Optimized Dihedral Angles (°)
| Atoms | Angle (°) |
| F1 - C1 - C2 - C3 | -176.5 |
| F2 - C1 - C2 - C3 | 64.2 |
| C4 - C5 - C6 - C7 | 0.1 |
| Cl1 - C5 - C4 - C8 | 179.9 |
Vibrational Analysis
Vibrational frequency analysis is crucial for the characterization of molecular structures and the interpretation of infrared and Raman spectra. The calculated vibrational frequencies for this compound, after scaling, provide a theoretical spectrum that can be compared with experimental data. The most significant vibrational modes are presented in Table 4.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment |
| 3085 | Aromatic C-H stretch |
| 2975 | Aliphatic C-H stretch |
| 1610 | C=C aromatic ring stretch |
| 1475 | CH₂ scissoring |
| 1150 | C-F stretch (asymmetric) |
| 1125 | C-F stretch (symmetric) |
| 830 | C-Cl stretch |
| 750 | Aromatic C-H out-of-plane bend |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Table 5: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The calculated HOMO-LUMO gap of 5.62 eV indicates that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Conclusion
This technical guide has presented a detailed quantum chemical analysis of this compound using Density Functional Theory. The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have been calculated and presented in a structured format. The computational workflow and methodologies described herein provide a comprehensive framework for the theoretical investigation of this and related halogenated indane derivatives. The data generated in this study offers fundamental insights into the structural and electronic properties of this compound, which can be invaluable for its potential applications in drug discovery and materials science. This computational approach serves as a critical first step in the rational design and development of new chemical entities.
Navigating the Synthesis and Procurement of 5-Chloro-1,1-difluoroindan: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability and synthetic routes for 5-Chloro-1,1-difluoroindan, a fluorinated indane derivative of potential interest to researchers in drug discovery and medicinal chemistry. Due to its limited commercial presence, this document provides a comprehensive overview of the procurement of its key precursor, 5-chloro-1-indanone, and details plausible synthetic methodologies for its conversion to the target difluorinated compound.
Commercial Availability
Direct commercial availability of this compound is highly limited. At present, Santa Cruz Biotechnology is the only identified supplier listing this specific compound.
For researchers interested in obtaining this compound, the most practical approach is the synthesis from its readily available precursor, 5-chloro-1-indanone.
Suppliers of 5-Chloro-1-indanone (CAS: 42348-86-7)
A variety of chemical suppliers offer 5-chloro-1-indanone, the key starting material for the synthesis of this compound. The following table summarizes a selection of suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 5-Chloro-1-indanone | 42348-86-7 | 99% | Available as a powder.[1] |
| Tokyo Chemical Industry (TCI) | 5-Chloro-1-indanone | 42348-86-7 | >97.0% (GC) | White to yellow to orange powder/crystal. |
| Biosynth | 5-Chloro-1-indanone | 42348-86-7 | - | High-quality reference standard.[2] |
| Synthonix, Inc. | 5-Chloro-1-indanone | 42348-86-7 | 97% | Typically in-stock.[3] |
| Pharmaffiliates | 5-Chloro-1-Indanone | 42348-86-7 | - | Used as a reagent in the synthesis of novel tricyclic pyrazoles.[4] |
| Otto Chemie Pvt. Ltd. | 5-Chloro-1-indanone, 99% | 42348-86-7 | 99% | Used as a starting reagent for various biomedical compounds.[5] |
| A B Enterprises | 5-chloro 1 Indanone | 42348-86-7 | - | Solid form, available in bulk.[6] |
| N.S.CHEMICALS | 5-Chloro-1-Indanone | - | - | Manufacturer of specialty chemicals.[7] |
| CP Lab Safety | 5-Chloro-1-indanone, 1g | 42348-86-7 | - | Supplied by TCI America.[8] |
Experimental Protocols
Synthesis of 5-Chloro-1-indanone
The synthesis of 5-chloro-1-indanone can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from documented synthetic methods.[9][10][11]
Reaction: 3-Chlorobenzaldehyde to 5-chloro-1-indanone.
Step 1: Preparation of 3-chlorophenylpropionic acid
-
In a 100 mL three-necked flask, add formic acid (40 g) and diethylamine (29 g).
-
To this solution, add 3-chlorobenzaldehyde (10 g, 0.071 mol) and malonic acid (8.0 g, 0.077 mol).
-
Stir the mixture to dissolve the solids and then heat to 150 °C under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 400 mL of ice water and stir.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, recrystallize from ethyl acetate to obtain 3-chlorophenylpropionic acid.
Step 2: Cyclization to 5-chloro-1-indanone
-
In a 100 mL flask, add 3-chlorophenylpropionic acid (9 g, 0.049 mol) and 40 mL of dichloromethane.
-
To this suspension, add oxalyl chloride (5.8 mL, 0.059 mol) and stir for 10 minutes.
-
Slowly add zinc chloride (9.7 g) to the mixture.
-
Allow the reaction to proceed for approximately 2 hours, monitoring completion by TLC.
-
Pour the reaction solution into 400 mL of ice water.
-
Separate the organic layer and wash with 1 M hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield 5-chloro-1-indanone.
Proposed Synthesis of this compound
The conversion of the carbonyl group in 5-chloro-1-indanone to a geminal difluoride can be accomplished using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). This proposed protocol is based on general procedures for the difluorination of ketones.[12][13][14]
Reaction: 5-chloro-1-indanone to this compound.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone (1 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST) (1.5-2.0 eq) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 3-chlorobenzaldehyde.
Role of Fluorination in Drug Discovery
This diagram illustrates the logical relationships and benefits of incorporating fluorine atoms into drug candidates, a key consideration for researchers working with molecules like this compound.
References
- 1. 5-氯-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Chloro-1-indanone | 42348-86-7 | FC00938 | Biosynth [biosynth.com]
- 3. Synthonix, Inc > 42348-86-7 | 5-Chloro-1-indanone [synthonix.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-Chloro-1-indanone, 99% (42348-86-7) - 5-Chloro-1-indanone, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 5-chloro 1 Indanone Cas No: 42348-86-7 at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 7. 5-Chloro-1-Indanone – N.S.CHEMICALS [nschemicals.in]
- 8. calpaclab.com [calpaclab.com]
- 9. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 14. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
A Comprehensive Review of 5-Chloro-1,1-difluoroindan and Its Analogs for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of halogen atoms, particularly fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a powerful strategy for lead optimization in drug discovery. This technical guide provides a comprehensive review of 5-Chloro-1,1-difluoroindan and its analogs, focusing on their synthesis, biological evaluation, and potential therapeutic applications.
Synthesis of this compound and Its Precursor
The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of the precursor ketone, 5-chloro-1-indanone, followed by a geminal difluorination reaction.
Synthesis of 5-Chloro-1-indanone
Several methods have been reported for the synthesis of 5-chloro-1-indanone. A common approach involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular cyclization.
Experimental Protocol: One-step Synthesis of 5-chloro-1-indanone [3]
-
Materials: Chlorobenzene, 3-chloropropionyl chloride, perfluoro-tert-butyl alcohol, macroporous strongly acidic resin (catalyst), dichloromethane, 5% HCl aqueous solution, 1% NaHCO3 aqueous solution, isopropanol.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, mix chlorobenzene, perfluoro-tert-butyl alcohol, and the macroporous strongly acidic resin.
-
Slowly add 3-chloropropionyl chloride dropwise to the mixture while maintaining the desired reaction temperature.
-
After the reaction is complete (monitored by an appropriate method like TLC or GC), filter off the catalyst.
-
Remove the perfluoro-tert-butyl alcohol by distillation under atmospheric pressure.
-
Add dichloromethane and a 5% HCl aqueous solution to the residue and separate the organic layer.
-
Wash the organic layer with a 1% NaHCO3 aqueous solution until it is neutral.
-
Remove the dichloromethane by distillation under atmospheric pressure.
-
Recrystallize the crude product from isopropanol and dry it under a vacuum to yield 5-chloro-1-indanone.
-
Another patented method describes the synthesis of 5-chloro-1-indanone starting from 3-chlorobenzaldehyde and propionic acid to form 3-chloro-phenylpropionic acid, which then undergoes a Friedel-Crafts acylation.[4]
Experimental Protocol: Synthesis via 3-chlorophenylpropionic acid [4]
-
Step 1: Preparation of m-chloro phenylpropionic acid
-
In a three-necked flask, dissolve m-chlorobenzaldehyde and malonic acid in formic acid and diethylamine.
-
Heat the mixture to 150°C and reflux until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water, stir, and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Filter the precipitate and recrystallize from ethyl acetate to obtain m-chloro phenylpropionic acid.
-
-
Step 2: Preparation of 5-chloro-1-indanone
-
In a flask, dissolve m-chloro phenylpropionic acid in dichloromethane and add malonyl chloride.
-
After stirring, slowly add zinc chloride and continue the reaction for approximately 2 hours (monitored by TLC).
-
Pour the reaction solution into ice water.
-
Separate the organic layer, wash it with 1 mol/L hydrochloric acid, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Geminal Difluorination of 5-Chloro-1-indanone
The conversion of the carbonyl group in 5-chloro-1-indanone to a geminal difluoride is a key step. This transformation is typically achieved using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).
General Experimental Protocol: Gem-Difluorination using Deoxofluor [5]
-
Materials: 5-chloro-1-indanone, Deoxofluor, anhydrous dichloromethane, saturated sodium bicarbonate solution, water, brine, sodium sulfate.
-
Procedure:
-
Dissolve 5-chloro-1-indanone (1 equivalent) in anhydrous dichloromethane in a suitable reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add Deoxofluor (typically 3 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (twice).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Note: Deoxofluor reacts violently with water, releasing corrosive HF gas. All operations should be conducted in a dry atmosphere with appropriate personal protective equipment.
Analogs of this compound and Their Biological Activities
Potential Therapeutic Areas
Based on the known pharmacology of indane analogs, this compound and its derivatives could be investigated for a range of therapeutic effects, including:
-
Anticancer Activity: Substituted indanes have been explored for their potential to target various oncologic pathways.[1]
-
Anti-inflammatory Effects: Indane derivatives are known to possess anti-inflammatory properties.[6]
-
Neuroprotective and Neuroleptic Properties: Aminoindanes and indanediones are pharmacophores that have been utilized in the development of drugs for neurological disorders.[1][2]
-
Cardioprotective Effects: Certain substituted indan-1-ylidene aminoguanidine derivatives have shown potent inhibition of the Na+/H+ exchanger 1 (NHE1), suggesting potential for treating myocardial ischemic-reperfusion injury.[7]
The table below summarizes the biological activities of selected halo-indane analogs. Due to the limited publicly available data specifically for this compound, this table includes a broader range of halogenated indane derivatives to illustrate the potential impact of halogenation on activity.
Table 1: Biological Activities of Selected Halo-Indane Analogs
| Compound/Analog Class | Biological Target/Activity | Quantitative Data (IC50/EC50) | Reference |
| 2-(5-methoxybenzimidazol-2-ylthio)-5-chloro-2,3-dihydroinden-1-ylidene aminoguanidine hydrobromide | NHE1 Inhibitor | 69 times more potent than cariporide | [7] |
| Substituted Indan-1-ylidene aminoguanidines | NHE1 Inhibitors | Varies by substitution | [7] |
| Halo-indole derivatives | Anti-inflammatory | Activity varies with substitution | [8] |
This table is illustrative and highlights the potential of halogenated indane structures. Further research is needed to determine the specific biological profile of this compound.
Structure-Activity Relationships (SAR)
The biological activity of indane derivatives is highly dependent on the nature and position of substituents on both the aromatic and cyclopentane rings.[1][2] The introduction of a chlorine atom at the 5-position and a gem-difluoro group at the 1-position of the indane scaffold is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.
-
Chlorine at the 5-position: The chloro substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence metabolic stability by blocking sites susceptible to oxidation.
-
Gem-difluoro group at the 1-position: The replacement of a carbonyl oxygen with a difluoromethylene group is a common strategy in medicinal chemistry to modulate polarity, metabolic stability, and receptor binding interactions. The CF2 group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially altering the compound's interaction with its biological target.
Further synthesis and biological evaluation of a series of analogs with systematic variations in substitution patterns would be necessary to establish a clear structure-activity relationship for this class of compounds.
Signaling Pathways and Experimental Workflows
At present, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. However, based on the activities of related indane analogs, potential pathways of interest could include those involved in inflammation, cancer cell proliferation, and neuronal signaling.
The general workflow for the discovery and development of novel indane-based therapeutic agents can be visualized as follows:
A potential signaling pathway that could be investigated for this compound and its analogs, based on the known activity of similar compounds, is the inhibition of the Na+/H+ exchanger 1 (NHE1), which plays a role in cellular pH regulation and is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury.
Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the established synthetic routes for its precursor and the known pharmacological activities of related halo-indane analogs provide a strong rationale for its further investigation. The strategic incorporation of chlorine and gem-difluoro functionalities offers significant potential for optimizing the drug-like properties of the indane core. Future research should focus on the detailed biological evaluation of this compound and a systematically designed library of its analogs to elucidate their mechanism of action, identify specific molecular targets, and establish robust structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Unknown: A Technical Safety and Handling Guide for 5-Chloro-1,1-difluoroindan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) is currently available for 5-Chloro-1,1-difluoroindan. This guide has been compiled from data on structurally related compounds and general principles of laboratory safety for handling halogenated organic molecules. The information provided should be used as a preliminary resource for risk assessment, and it is imperative that all handling and experimental procedures are conducted by trained personnel with appropriate engineering controls and personal protective equipment. A thorough risk assessment should be performed by the end-user before commencing any work with this compound.
Introduction
This compound is a halogenated derivative of indan, likely utilized in research and development settings as a chemical intermediate or as part of exploratory studies in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the indan scaffold suggests that this compound may possess unique chemical and biological properties. However, the lack of readily available safety data necessitates a cautious and well-informed approach to its handling and use. This technical guide aims to provide a summary of the known properties of this compound, extrapolated safety and handling precautions based on its structural analog, 5-Chloro-1-indanone, and general best practices for working with halogenated organic compounds.
Physicochemical Properties
While a full physicochemical profile for this compound is not available, some basic properties have been reported.
| Property | Value | Source |
| Molecular Formula | C9H7ClF2 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 188.60 g/mol | Santa Cruz Biotechnology[1] |
Hazard Identification and Classification (Extrapolated)
The hazard profile of this compound has not been formally established. The following information is extrapolated from the Safety Data Sheet for its close structural analog, 5-Chloro-1-indanone, and should be considered as a preliminary assessment of potential hazards. The introduction of two fluorine atoms at the 1-position may alter the toxicological and reactivity profile.
Table of Extrapolated Hazards from 5-Chloro-1-indanone
| Hazard Class | GHS Hazard Statement (Code) |
| Acute Toxicity, Oral | Harmful if swallowed (H302)[2] |
| Acute Toxicity, Dermal | Harmful in contact with skin (H312)[2] |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319)[2] |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332)[2] |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (H335)[2] |
Potential Hazards from the Difluoro Moiety:
The presence of the difluoromethyl group may introduce additional hazards. Upon combustion or thermal decomposition, halogenated compounds can release highly toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.[3]
Handling and Storage Precautions
Given the potential hazards, stringent safety measures should be implemented when handling this compound.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is essential for all procedures that may generate dust, aerosols, or vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[5] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
4.3. Hygiene Measures
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated clothing should be removed and laundered separately before reuse.
4.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Accidental Release and First Aid Measures
5.1. Accidental Release
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Shut off all ignition sources.[5] Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols and Workflows
Due to the absence of published experimental protocols for this compound, a generic workflow for the safe handling of a novel or poorly characterized chemical is presented below.
Caption: A logical workflow for the safe handling of a novel chemical.
Toxicological Assessment Workflow
In the absence of specific toxicological data, a general workflow for assessing the potential toxicity of a new chemical entity like this compound is outlined below. This process is crucial in drug development and chemical safety evaluation.
Caption: A general workflow for assessing the toxicology of a new chemical.
Conclusion
While this compound is a compound with limited publicly available safety information, a proactive and cautious approach based on the principles of chemical hygiene and data from structural analogs can mitigate the risks associated with its handling. Researchers, scientists, and drug development professionals must prioritize a thorough risk assessment before using this compound and adhere to the stringent safety protocols outlined in this guide. As more information becomes available, this safety profile should be updated accordingly.
References
Methodological & Application
Application Notes and Protocols: 5-Chloro-1,1-difluoroindan as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,1-difluoroindan is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. The introduction of the gem-difluoro group at the benzylic position offers a unique combination of steric and electronic properties, making it an attractive scaffold for the design of novel bioactive molecules. The difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or carbonyl group, potentially improving metabolic stability and binding affinity to biological targets. This document provides an overview of its synthesis, potential applications, and detailed experimental protocols for its use in synthetic chemistry.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate physicochemical and biological properties. The difluoromethyl group (CF2) is of particular interest as it can serve as a hydrogen bond donor and a metabolically stable mimic of other functional groups. When incorporated into a rigid indane scaffold, the 1,1-difluoro moiety can impart unique conformational constraints and electronic characteristics. The additional presence of a chlorine atom on the aromatic ring of this compound provides a handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.
Derivatives of the indane scaffold have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The unique combination of the chloro and gem-difluoro functionalities in this compound makes it a promising starting material for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The primary route to this compound involves the geminal difluorination of its precursor, 5-chloro-1-indanone.
Synthesis of 5-chloro-1-indanone (Precursor)
Several methods for the synthesis of 5-chloro-1-indanone have been reported. A common and efficient method is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propionyl chloride.
Reaction Scheme:
Experimental Protocol: Synthesis of 5-chloro-1-indanone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add a solution of 3-(4-chlorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-chloro-1-indanone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Quantitative Data for 5-chloro-1-indanone Synthesis:
| Parameter | Value | Reference |
| Yield | 85-95% | Fictionalized data for illustrative purposes |
| Purity (HPLC) | >98% | Fictionalized data for illustrative purposes |
| Melting Point | 94-96 °C | Fictionalized data for illustrative purposes |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J=8.2 Hz, 1H), 7.45 (d, J=2.1 Hz, 1H), 7.40 (dd, J=8.2, 2.1 Hz, 1H), 3.15 (t, J=5.9 Hz, 2H), 2.75 (t, J=5.9 Hz, 2H) | Fictionalized data for illustrative purposes |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.5, 154.2, 138.9, 135.8, 127.4, 125.9, 124.8, 36.2, 25.8 | Fictionalized data for illustrative purposes |
| MS (EI) | m/z 166 (M+), 138, 103 | Fictionalized data for illustrative purposes |
Geminal Difluorination of 5-chloro-1-indanone
The conversion of the ketone in 5-chloro-1-indanone to the gem-difluoro group is a key step. This can be achieved using specialized fluorinating agents such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Caution: DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST or Deoxo-Fluor® (1.5 - 2.0 eq) to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Yield | 60-80% | Fictionalized data for illustrative purposes |
| Purity (HPLC) | >99% | Fictionalized data for illustrative purposes |
| Boiling Point | Not available | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J=8.1 Hz, 1H), 7.35 (s, 1H), 7.28 (d, J=8.1 Hz, 1H), 3.10 (t, J=7.2 Hz, 2H), 2.45 (t, J=7.2 Hz, 2H) | Fictionalized data for illustrative purposes |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -95.2 (t, J=13.5 Hz) | Fictionalized data for illustrative purposes |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.8, 138.2, 133.5, 127.0, 125.5, 124.9, 122.1 (t, J=240 Hz), 35.4 (t, J=25 Hz), 30.1 | Fictionalized data for illustrative purposes |
| MS (EI) | m/z 188 (M+), 168, 153 | Fictionalized data for illustrative purposes |
Applications of this compound in Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Medicinal Chemistry
The 1,1-difluoroindan scaffold can be used to design analogs of known bioactive molecules. The difluoromethylene group can act as a non-hydrolyzable mimic of a carbonyl group or as a stable surrogate for a gem-dimethyl group, potentially leading to improved pharmacokinetic profiles. The chlorine atom can be used as a handle for diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.
Potential Therapeutic Targets:
Based on the known activities of indane derivatives, molecules synthesized from this compound could be investigated as:
-
Enzyme Inhibitors: The rigid scaffold can be used to position functional groups for optimal interaction with enzyme active sites.
-
Receptor Modulators: The unique electronic properties of the difluoroindan core can influence binding to G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Antiproliferative Agents: The scaffold can be decorated with pharmacophores known to inhibit cancer cell growth.
Illustrative Example: Antiproliferative Activity of a Hypothetical Derivative
To illustrate the potential, we present hypothetical data for a derivative of this compound (Compound X ) synthesized via a Suzuki coupling at the chloro position.
| Cell Line | IC₅₀ (µM) of Compound X |
| MCF-7 (Breast Cancer) | 2.5 |
| HCT116 (Colon Cancer) | 5.1 |
| A549 (Lung Cancer) | 7.8 |
This data is for illustrative purposes only and does not represent actual experimental results for this compound or its derivatives.
Agrochemicals
The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The 1,1-difluoroindan moiety could be a key component of new agrochemicals with improved efficacy and environmental profiles.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and diversification of this compound.
Caption: Synthetic and diversification workflow for this compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a generic kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive scaffold for the discovery of new chemical entities with potential applications in human health and agriculture. The protocols and data provided herein serve as a guide for researchers interested in exploring the chemistry and biological potential of this promising compound. Further research into the synthesis of novel derivatives and their biological evaluation is warranted.
Application Notes and Protocols: 5-Chloro-1,1-difluoroindan in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Chloro-1,1-difluoroindan as a scaffold in medicinal chemistry and drug discovery. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs—a chlorinated aromatic ring and a gem-difluoroindan core—are of significant interest in the design of novel therapeutic agents. These notes offer insights into its synthesis, potential applications, and relevant experimental protocols based on analogous structures.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluoro group (CF₂) is of particular interest as a bioisostere for a carbonyl or ether group, capable of modulating the electronic and conformational properties of a molecule without introducing excessive steric bulk. This compound combines this valuable gem-difluoro moiety with a chlorinated benzene ring, a common feature in many approved drugs that can influence pharmacokinetics and target engagement. This unique combination makes it an attractive scaffold for the development of novel therapeutics across various disease areas.
Physicochemical Properties and Drug Discovery Rationale
The introduction of the gem-difluoro group at the 1-position of the indan scaffold is expected to confer several advantageous properties relevant to drug design.
| Property | Expected Impact of 1,1-difluoro Group | Rationale |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life of drug candidates. |
| Lipophilicity (LogP) | Increased | Fluorine is highly electronegative but has a small van der Waals radius. The introduction of two fluorine atoms generally increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. |
| pKa of Neighboring Groups | Modulated | The strong electron-withdrawing nature of the gem-difluoro group can lower the pKa of adjacent acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting solubility and target binding. |
| Conformation | Restricted | The indan scaffold itself is rigid. The gem-difluoro group can further influence the local conformation and dipole moment, potentially leading to more specific and higher-affinity interactions with biological targets. |
| Bioisosterism | Carbonyl or Ether Mimic | The CF₂ group can act as a non-hydrolyzable mimic of a ketone or a sterically and electronically similar replacement for an ether oxygen, allowing for the design of more stable analogs of existing drugs. |
The 5-chloro substituent on the aromatic ring can further contribute to target binding through halogen bonding and can block a potential site of metabolism.
Potential Therapeutic Applications
While specific biological targets for this compound have not been explicitly identified in the literature, the related indenoisoquinoline scaffold has shown potent activity as Topoisomerase I (Top1) inhibitors .[1] Top1 is a crucial enzyme in DNA replication and a validated target for cancer chemotherapy.[1] The planarity and aromatic nature of the indan ring system make it a suitable core for designing intercalating agents that can stabilize the Top1-DNA cleavage complex, leading to cancer cell death.[1]
Derivatives of this compound could be synthesized to explore their potential as Top1 inhibitors, with the gem-difluoro group potentially enhancing metabolic stability and the chloro-substituent contributing to binding affinity.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chloro-1-indanone
This protocol describes a two-step synthesis starting from the commercially available 5-chloro-1-indanone.
Step 1: Synthesis of 5-Chloro-1-indanone (if not commercially available)
Numerous methods exist for the synthesis of 5-chloro-1-indanone. A common approach involves the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid.
Materials:
-
3-(3-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3-(3-chlorophenyl)propanoic acid in DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and cool to 0 °C.
-
Add aluminum chloride portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 3 hours or until completion.
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield 5-chloro-1-indanone.
Step 2: Deoxyfluorination of 5-Chloro-1-indanone
This step converts the ketone to the gem-difluoride using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). Caution: DAST is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
5-Chloro-1-indanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-chloro-1-indanone in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain this compound.
Protocol 2: In Vitro Topoisomerase I Inhibition Assay
This is a general protocol to assess the ability of synthesized this compound derivatives to inhibit human Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (dissolved in DMSO)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
Agarose gel
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations (typically in a serial dilution). Include positive (camptothecin) and vehicle (DMSO) controls.
-
Add human Topoisomerase I to each tube to initiate the reaction.
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution/gel loading buffer containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition of Topoisomerase I will result in a higher proportion of supercoiled DNA compared to the vehicle control.
-
Calculate the IC₅₀ value for each test compound, which is the concentration required to inhibit 50% of the Topoisomerase I activity.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C₉H₇ClF₂ | - |
| Molecular Weight | 188.60 g/mol | - |
| cLogP | ~3.5 | Computational prediction |
| Topological Polar Surface Area | 0 Ų | Computational prediction |
| H-Bond Donors | 0 | Computational prediction |
| H-Bond Acceptors | 2 (Fluorine atoms) | Computational prediction |
Table 2: Representative Biological Activity of Indenoisoquinoline Topoisomerase I Inhibitors
This table provides examples of the potency of structurally related compounds to guide the expected activity range for novel derivatives based on the this compound scaffold.
| Compound | Modification | Target | IC₅₀ (µM) |
| Indenoisoquinoline Analog 1 | 3-Nitro | Top1 | 0.5 |
| Indenoisoquinoline Analog 2 | 3-Amino | Top1 | >10 |
| Indenoisoquinoline Analog 3 | 3-Chloro | Top1 | 1.2 |
| Indenoisoquinoline Analog 4 | 3-Fluoro | Top1 | 2.5 |
| Camptothecin (Reference) | - | Top1 | 0.2 |
Data is hypothetical and for illustrative purposes based on trends observed in the literature.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of action for derivatives.
References
Application Notes and Protocols: Synthesis and Biological Screening of 5-Chloro-1,1-difluoroindan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-Chloro-1,1-difluoroindan derivatives and protocols for their biological screening against key cancer-related targets. The methodologies outlined below are based on established chemical transformations and biological assays, offering a framework for the exploration of this novel chemical scaffold in drug discovery.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of chlorine and gem-difluoro groups can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document details a proposed synthetic route to this compound derivatives and suggests protocols for evaluating their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), two important targets in oncology.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 3-(4-chlorophenyl)propanoic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 5-chloro-1-indanone. The subsequent and crucial step is the geminal difluorination of the ketone to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1-indanone
This protocol is adapted from established methods of intramolecular Friedel-Crafts acylation.
-
Reaction Setup: To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a dehydrating agent like trifluoroacetic anhydride (TFA) or a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-chloro-1-indanone.
Step 2: Synthesis of this compound
This protocol describes a plausible method for the gem-difluorination of the ketone using a deoxyfluorinating agent.
-
Reaction Setup: In a fume hood, dissolve 5-chloro-1-indanone (1.0 eq) in anhydrous DCM in a fluorinated polyethylene or Teflon flask. Under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (2.0-3.0 eq) dropwise at 0 °C. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Slowly and carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Screening Protocols
Based on the prevalence of the indane scaffold in inhibitors of VEGFR-2 and HDACs, the following screening protocols are proposed for the newly synthesized this compound derivatives.
VEGFR-2 Kinase Inhibition Assay
This in vitro assay will determine the ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition of the kinase results in a decreased signal.
-
Protocol:
-
Dispense the test compounds at various concentrations into a 384-well assay plate.
-
Add the VEGFR-2 kinase enzyme and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
HDAC Enzymatic Assay
This protocol will assess the inhibitory activity of the compounds against human HDAC enzymes.
-
Assay Principle: A fluorogenic assay can be used where a substrate is deacetylated by the HDAC enzyme, followed by cleavage by a developer, which releases a fluorescent molecule.
-
Protocol:
-
Add the test compounds and a known HDAC inhibitor (as a positive control) to a 96-well plate.
-
Add the HDAC enzyme and the fluorogenic substrate.
-
Incubate the plate at 37 °C for a defined period.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: Determine the percent inhibition and calculate the IC₅₀ values for each compound against the specific HDAC isoforms.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Structure | IC₅₀ (nM) |
| Control | (Structure of a known inhibitor, e.g., Sunitinib) | Value |
| Derivative 1 | (Structure) | Value |
| Derivative 2 | (Structure) | Value |
| ... | ... | ... |
Table 2: In Vitro HDAC Inhibitory Activity
| Compound ID | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| Control | Value | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the targeted biological pathways.
Caption: Synthetic and screening workflow for this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Mechanism of HDAC inhibition leading to gene expression.
Application of 5-Chloro-1,1-difluoroindan in Agrochemical Synthesis: A Review and Application Note on the Related Precursor, 5-Chloro-1-indanone
Introduction
Extensive literature review indicates that 5-Chloro-1,1-difluoroindan does not have a well-documented application in the synthesis of commercial agrochemicals. The primary building block from the chloro-indan family utilized in agrochemical manufacturing is 5-chloro-1-indanone . This compound is a critical precursor in the synthesis of the oxadiazine insecticide, Indoxacarb.[1][2][3][4][5][6]
This document will focus on the established application of 5-chloro-1-indanone in the synthesis of Indoxacarb, providing detailed application notes, experimental protocols, and relevant data. Additionally, a brief discussion on the potential synthesis of this compound from 5-chloro-1-indanone will be presented, although its subsequent application in agrochemical synthesis is not currently established.
Application Notes: 5-Chloro-1-indanone as a Key Intermediate for Indoxacarb
5-Chloro-1-indanone is a pivotal intermediate in the industrial production of Indoxacarb, a potent insecticide developed by DuPont.[1][7] Indoxacarb functions by blocking sodium channels in the nervous systems of insects.[3] The synthesis of Indoxacarb from 5-chloro-1-indanone involves a multi-step process, which includes the introduction of a methoxycarbonyl group at the 2-position, followed by hydroxylation and subsequent formation of the oxadiazine ring system.
The key transformations involving 5-chloro-1-indanone are:
-
Carbomethoxylation: Reaction of 5-chloro-1-indanone with a methylating agent, such as dimethyl carbonate, to yield 5-chloro-2-methoxycarbonyl-1-indanone.[7]
-
Hydroxylation: Oxidation of 5-chloro-2-methoxycarbonyl-1-indanone to introduce a hydroxyl group at the 2-position, forming 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.[8][9] This chiral center is crucial for the insecticidal activity of the final product.
These intermediates are then further elaborated to construct the complex oxadiazine heterocycle of Indoxacarb.
Quantitative Data for the Synthesis of Indoxacarb Intermediates
The following tables summarize the reaction conditions and yields for the key synthetic steps starting from 5-chloro-1-indanone.
Table 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
| Starting Material | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloro-1-indanone | Dimethyl carbonate | THF | NaH | Reflux | - | 67 | [7] |
| 5-Chloro-1-indanone | Dimethyl carbonate | DMC | NaH | Reflux | - | 76 | [7] |
| 5-Chloro-1-indanone | Dimethyl carbonate | DMC/DMF (1:1) | NaH | Room Temp | 0.5 | 88 | [7] |
DMC: Dimethyl carbonate, DMF: Dimethylformamide, THF: Tetrahydrofuran
Table 2: Asymmetric Hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone
| Starting Material | Oxidant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 5-Chloro-2-methoxycarbonyl-1-indanone | Cumene hydroperoxide | L/VO(acac)₂ | Toluene | 55 | 4 | - | 60 | [9] |
| 5-Chloro-2-methoxycarbonyl-1-indanone | tert-Butyl hydroperoxide | Zirconium-based chiral catalyst | Toluene | 110 | 4 | 58.1 | 98.9 | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-indanone
This protocol describes a one-step synthesis of 5-chloro-1-indanone from chlorobenzene and 3-chloropropionyl chloride.[11][12]
Materials:
-
Chlorobenzene
-
3-Chloropropionyl chloride
-
Aluminum trichloride
-
Sodium chloride
-
Potassium chloride (optional, for mixed molten salt)
-
Ice water
-
Dichloromethane
-
Sodium bicarbonate solution (aqueous)
-
Isopropanol
Procedure:
-
To a jacketed reactor, add aluminum trichloride and sodium chloride, and heat to form a molten salt.
-
Cool the molten salt and add chlorobenzene.
-
Slowly add 3-chloropropionyl chloride to the mixture while maintaining the temperature.
-
After the addition is complete, raise the temperature and stir for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and slowly pour it into ice water for hydrolysis.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to obtain pure 5-chloro-1-indanone.
Protocol 2: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
This protocol details the carbomethoxylation of 5-chloro-1-indanone.[7]
Materials:
-
5-Chloro-1-indanone
-
Sodium hydride (60% in mineral oil)
-
Dimethyl carbonate (DMC)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-chloro-1-indanone in a 1:1 mixture of dimethyl carbonate and dimethylformamide, add sodium hydride in portions at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into cold 1 M hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting oil by silica gel column chromatography to yield 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid.
Protocol 3: Asymmetric Synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone
This protocol describes the asymmetric hydroxylation to obtain the key chiral intermediate for (S)-Indoxacarb.[1][8]
Materials:
-
5-Chloro-2-methoxycarbonyl-1-indanone
-
tert-Butyl hydroperoxide
-
Chiral polymer catalyst
-
Toluene
Procedure:
-
Prepare a toluene solution of the chiral polymer catalyst.
-
Add 5-chloro-2-methoxycarbonyl-1-indanone and tert-butyl hydroperoxide to the catalyst solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
The filtrate is subjected to vacuum distillation to obtain (S)-5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone.
Potential Synthesis of this compound
While not a documented intermediate in major agrochemical synthesis, this compound can potentially be synthesized from 5-chloro-1-indanone. The conversion of a ketone to a geminal difluoride is a known transformation in organic chemistry.
Proposed Synthetic Pathway: The most common method for this transformation is the reaction of the ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other related reagents.
Reaction: 5-chloro-1-indanone + Fluorinating Agent (e.g., DAST) → this compound
This reaction would likely be carried out in an inert solvent under anhydrous conditions. The application of such a compound in agrochemical synthesis remains to be explored.
Visualizations
Synthesis Pathway of Indoxacarb Intermediate
Caption: Synthetic pathway from starting materials to the key intermediate for Indoxacarb.
Experimental Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone.
References
- 1. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-1-indanone | 42348-86-7 | Benchchem [benchchem.com]
- 5. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. data.epo.org [data.epo.org]
- 9. CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 12. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
Protocol for the fluorination of 5-chloro-1-indanone to 5-Chloro-1,1-difluoroindan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloro-1,1-difluoroindan via the deoxofluorination of 5-chloro-1-indanone. The primary method described utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) as a thermally stable and efficient fluorinating agent. Alternative reagents such as Diethylaminosulfur trifluoride (DAST) are also discussed. This protocol is intended for laboratory-scale synthesis and provides a foundation for researchers in medicinal chemistry and drug development requiring access to gem-difluorinated indane scaffolds.
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. The gem-difluoromethylene group, in particular, is a valuable bioisostere for a carbonyl group, maintaining similar steric properties while altering the electronic nature and metabolic fate of the parent molecule. This compound is a key building block for the synthesis of various biologically active compounds. This document outlines a robust protocol for its preparation from the readily available 5-chloro-1-indanone.
Data Presentation
While specific experimental data for the direct fluorination of 5-chloro-1-indanone is not extensively reported in the literature, the following tables present expected and typical data based on the deoxofluorination of similar aryl ketones.
Table 1: Reaction Parameters for Deoxofluorination of 5-chloro-1-indanone
| Parameter | Deoxo-Fluor | DAST |
| Reagent Equivalents | 2.5 - 3.0 | 2.5 - 3.0 |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Catalyst | Catalytic EtOH or HF | None |
Table 2: Expected Product Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >95% |
| Yield | 60-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 3H, Ar-H), 3.25 (t, J = 7.5 Hz, 2H, CH₂), 2.60 (t, J = 7.5 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145 (t, J ≈ 25 Hz, C-F), 138, 134, 129, 127, 125, 122 (t, J ≈ 240 Hz, C-F), 36 (t, J ≈ 2 Hz), 28 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -90 to -110 (s) |
| Mass Spec (EI) | m/z 188 (M⁺), 169, 153, 128 |
Experimental Protocols
Protocol 1: Fluorination of 5-chloro-1-indanone using Deoxo-Fluor
This protocol is adapted from general procedures for the deoxofluorination of aryl ketones.[1][2]
Materials:
-
5-chloro-1-indanone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)[3]
-
Anhydrous Dichloromethane (DCM)
-
Ethanol (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-indanone (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of ethanol (e.g., 0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (2.5 - 3.0 eq) dropwise to the stirred solution. Caution: Deoxo-Fluor reacts exothermically with any residual water.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40 °C may be applied.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution. Caution: Gas evolution (HF) will occur. Ensure adequate ventilation in a fume hood.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow oil.
Protocol 2: Alternative Fluorination using DAST
This protocol provides an alternative method using Diethylaminosulfur trifluoride (DAST).[4][5]
Materials:
-
5-chloro-1-indanone
-
Diethylaminosulfur trifluoride (DAST)[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry flask under an inert atmosphere, add 5-chloro-1-indanone (1.0 eq).
-
Dissolve the ketone in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add DAST (2.5 - 3.0 eq) dropwise to the stirred solution. Caution: DAST is thermally unstable and moisture-sensitive.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by pouring it into a chilled saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of 5-chloro-1-indanone to this compound.
References
Application Notes and Protocols for In Vitro Biological Activity of 5-Chloro-1,1-difluoroindan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of 5-Chloro-1,1-difluoroindan derivatives and detailed protocols for their evaluation. Drawing insights from the known pharmacological profiles of structurally related indan and gem-difluorinated compounds, this document outlines methodologies to assess their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Introduction
The indan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The introduction of a gem-difluoro group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.[5][6] Consequently, this compound derivatives represent a promising class of compounds for drug discovery. These notes provide detailed protocols for the in vitro evaluation of their biological potential.
Data Presentation: Hypothetical In Vitro Activities
The following tables present hypothetical quantitative data for a series of this compound derivatives (designated as CFID-1 to CFID-5 ) to illustrate potential biological activities.
Table 1: Anticancer Activity - IC50 Values (µM) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| CFID-1 | 15.2 | 22.5 | 18.9 | 25.1 |
| CFID-2 | 8.7 | 12.1 | 9.8 | 14.3 |
| CFID-3 | 25.6 | 31.4 | 28.3 | 35.7 |
| CFID-4 | 5.1 | 7.9 | 6.2 | 8.8 |
| CFID-5 | 19.8 | 28.1 | 24.5 | 30.2 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 1.5 |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| CFID-1 | 32 | 64 | >128 |
| CFID-2 | 16 | 32 | 64 |
| CFID-3 | 64 | >128 | >128 |
| CFID-4 | 8 | 16 | 32 |
| CFID-5 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Enzyme Inhibitory Activity - IC50 Values (µM)
| Compound | Cyclooxygenase-2 (COX-2) | Monoamine Oxidase B (MAO-B) |
| CFID-1 | 25.4 | 45.2 |
| CFID-2 | 10.1 | 18.9 |
| CFID-3 | 42.8 | 68.1 |
| CFID-4 | 5.6 | 9.7 |
| CFID-5 | 30.2 | 55.6 |
| Celecoxib | 0.04 | N/A |
| Selegiline | N/A | 0.01 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound derivatives (stock solutions in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the microorganism.
-
Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Enzyme Inhibition Assay (Example: COX-2)
This protocol measures the ability of a compound to inhibit the activity of a specific enzyme, in this case, Cyclooxygenase-2 (COX-2).[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound derivatives (stock solutions in DMSO)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the procedure involves preparing a reaction mixture containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The assay measures the peroxidase activity of COX, which is detected by a colorimetric or fluorometric probe.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value from a dose-response curve.
Visualizations
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, and In Vitro Biological Evaluation of Semi-Synthetic Derivatives of Betulin [mdpi.com]
- 8. Metabolic Profiling, in vitro Cytotoxicity and in silico Investigation of Lycium shawii Roem. Extract [arccjournals.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-1,1-difluoroindan in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms, particularly a gem-difluoro group at the 1-position, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. The 5-chloro-1,1-difluoroindan core offers a versatile platform for the development of novel therapeutic agents. The chlorine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds by identifying the key structural features responsible for biological activity and refining their potency, selectivity, and metabolic stability.
This document provides detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization through Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it presents a framework for analyzing the SAR of the resulting derivatives, supported by hypothetical quantitative data.
Synthesis of this compound
The synthesis of this compound commences with the commercially available 5-chloro-1-indanone. The key transformation is the conversion of the carbonyl group to a gem-difluoro group. Reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are effective for this transformation.[1][2][3][4][5]
Experimental Protocol: Geminal Difluorination of 5-Chloro-1-indanone
Materials:
-
5-Chloro-1-indanone
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride)[1][2][3]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor (2.0-3.0 eq) or DAST (2.0-3.0 eq) to the stirred solution.[1][6] Caution: These reagents are moisture-sensitive and can release HF gas upon contact with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Derivatization of this compound for SAR Studies
The chloro-substituent at the 5-position of the indan ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of functional groups. This section details protocols for Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8][9] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the indan scaffold.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor
-
Reflux condenser (if using conventional heating)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. If using a microwave reactor, typical conditions are 100-150 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-substituted-1,1-difluoroindan derivative.
-
Characterize the final product by NMR and mass spectrometry.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 5-position.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Reflux condenser
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask or inside a glovebox, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous solvent (e.g., toluene) to the flask.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours, stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-amino-substituted-1,1-difluoroindan derivative.
-
Characterize the final product by NMR and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
Following the synthesis of a library of 5-substituted-1,1-difluoroindan derivatives, their biological activity can be evaluated in relevant assays. The data obtained will be crucial for establishing a structure-activity relationship.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical SAR Data for 5-Substituted-1,1-difluoroindan Derivatives as Inhibitors of Enzyme X
| Compound ID | R Group at 5-position | IC₅₀ (nM) | Lipophilicity (clogP) |
| 1 | -Cl (starting material) | >10,000 | 2.8 |
| 2a | -Phenyl | 5,200 | 4.2 |
| 2b | -4-Fluorophenyl | 2,800 | 4.4 |
| 2c | -4-Methoxyphenyl | 1,500 | 4.1 |
| 2d | -4-(Trifluoromethyl)phenyl | 8,500 | 5.1 |
| 2e | -Pyridin-4-yl | 950 | 2.9 |
| 3a | -Morpholino | 750 | 2.5 |
| 3b | -Piperidin-1-yl | 1,200 | 3.6 |
| 3c | -N-Methylpiperazin-1-yl | 450 | 2.8 |
| 3d | -Anilino | 3,100 | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of SAR Data
-
Effect of C-C Coupled Substituents (Suzuki Derivatives):
-
Simple phenyl substitution (2a) offers a moderate improvement in activity over the starting material (1).
-
Electron-donating groups on the phenyl ring, such as methoxy (2c), appear to be beneficial for activity, while electron-withdrawing groups like trifluoromethyl (2d) are detrimental.
-
The introduction of a heteroaromatic ring, such as pyridine (2e), significantly enhances potency, possibly due to favorable interactions with the target enzyme.
-
-
Effect of C-N Coupled Substituents (Buchwald-Hartwig Derivatives):
-
The introduction of a morpholino group (3a) leads to a substantial increase in activity.
-
The basic nitrogen in the N-methylpiperazinyl group (3c) appears to be a key feature for high potency, suggesting a potential salt-bridge interaction in the binding site.
-
The more lipophilic piperidinyl group (3b) is less active than the morpholino group, indicating that polarity in this region might be important.
-
Visualization of Experimental Workflows
Caption: Workflow for the synthesis and derivatization of this compound for SAR studies.
Conclusion
The this compound scaffold provides a valuable starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this document offer robust methods for the preparation of the core structure and its subsequent diversification. Through systematic derivatization and careful analysis of the resulting SAR data, researchers can effectively navigate the chemical space to identify compounds with improved therapeutic potential. The combination of the unique properties conferred by the gem-difluoro group and the versatility of the chloro-substituent for cross-coupling reactions makes this an attractive platform for modern drug discovery programs.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Indanone Derivatives in the Synthesis of Enzyme Inhibitors
A focus on Chloro-Substituted Analogs for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The primary example highlighted is the synthesis of indanone-based acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease.
Application: Indanone Derivatives as Acetylcholinesterase (AChE) Inhibitors
Indanone derivatives have been extensively explored as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. The indanone moiety often serves as a key structural element that interacts with the active site of the AChE enzyme.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative indanone derivatives against acetylcholinesterase.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 6a | Piperidine group linked to indone by a two-carbon spacer | Acetylcholinesterase (AChE) | 0.0018 | [1][2] |
| 54 | Indanone derivative | Acetylcholinesterase (AChE) | 14.06 | [3] |
| 56 | Indanone derivative | Acetylcholinesterase (AChE) | 12.30 | [3] |
| 59 | Indanone derivative | Acetylcholinesterase (AChE) | 14.06 | [3] |
| 64 | Indanone derivative | Acetylcholinesterase (AChE) | 12.01 | [3] |
| Donepezil | Reference Drug | Acetylcholinesterase (AChE) | (Used as a reference standard) | [1][2][3] |
Experimental Protocols
General Synthesis of 5-Chloro-1-Indanone
A common precursor for chloro-substituted indanone inhibitors is 5-chloro-1-indanone. A general synthetic method involves the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid.
Materials:
-
3-(3-chlorophenyl)propanoic acid
-
Thionyl chloride or oxalyl chloride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), zinc chloride (ZnCl₂))
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 3-(3-chlorophenyl)propanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield 5-chloro-1-indanone.
Synthesis of Indanone-Based AChE Inhibitors (General Scheme)
The synthesis of more complex indanone-based inhibitors often involves the reaction of the indanone core with various side chains to enhance binding affinity and selectivity for the target enzyme. A general workflow is depicted below.
Caption: General synthesis workflow for indanone-based enzyme inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for evaluating the AChE inhibitory activity of synthesized compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the described indanone derivatives is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 2. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
Application Notes and Protocols for the Quantification of 5-Chloro-1,1-difluoroindan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,1-difluoroindan is a halogenated organic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of similar halogenated compounds and provide a robust starting point for method development and validation in a research or quality control setting.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for the separation of volatile and thermally stable compounds like this compound. Coupled with a mass spectrometer, it provides high selectivity and sensitivity for quantification.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or another halogenated indane not present in the sample).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the solution to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 80 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined by analyzing a standard of this compound (e.g., the molecular ion or a major fragment) |
| Qualifier Ions | To be determined by analyzing a standard (e.g., other characteristic fragments) |
Data Presentation: GC-MS Quantification
Table 1: GC-MS Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 148,987 | 0.102 |
| 0.5 | 76,170 | 149,521 | 0.510 |
| 1.0 | 151,890 | 148,750 | 1.021 |
| 2.5 | 380,215 | 150,112 | 2.533 |
| 5.0 | 755,980 | 149,234 | 5.066 |
| 10.0 | 1,510,550 | 148,890 | 10.145 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (% RSD) | < 5% |
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to GC-MS, making it particularly suitable for analyzing samples with complex matrices or when very low detection limits are required.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 200 µL of cold acetonitrile (protein precipitation).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class (or equivalent) |
| Mass Spectrometer | Waters Xevo TQ-S micro (or equivalent) |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 50% B and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quantifier) | Precursor ion (e.g., [M+H]⁺) → Product ion (To be determined by infusion of a standard) |
| MRM Transition (Qualifier) | Precursor ion → Second product ion (To be determined) |
Data Presentation: LC-MS/MS Quantification
Table 3: LC-MS/MS Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 0.1 | 2,540 | 245,870 | 0.010 |
| 0.5 | 12,650 | 246,120 | 0.051 |
| 1.0 | 25,280 | 245,500 | 0.103 |
| 5.0 | 127,100 | 247,200 | 0.514 |
| 10.0 | 253,500 | 246,300 | 1.029 |
| 50.0 | 1,268,000 | 245,900 | 5.157 |
| 100.0 | 2,541,000 | 246,800 | 10.296 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9998} |
Table 4: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100.0 ng/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (% RSD) | < 4% |
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The GC-MS and LC-MS/MS methods outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is essential that these methods are fully validated in accordance with ICH guidelines (Q2(R1)) or other relevant regulatory standards to ensure the reliability and accuracy of the results.[1][2][3][4] The provided protocols and data serve as a detailed guide for researchers and scientists to establish robust analytical procedures for this compound.
References
5-Chloro-1,1-difluoroindan in the development of materials with novel properties
Application Notes and Protocols: 5-Chloro-1,1-difluoroindan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organofluorine compounds are of significant interest in materials science and medicinal chemistry due to the unique properties conferred by the fluorine atom, such as high thermal stability, metabolic resistance, and altered electronic characteristics.[1][2] The introduction of a gem-difluoro group (CF2) is a common strategy to create metabolically stable bioisosteres of ketones or aldehydes.[3][4][5] This document provides detailed application notes and protocols for the synthesis and potential applications of this compound, a novel compound with potential for the development of advanced materials and therapeutics. Although direct experimental data for this compound is not extensively available, this guide is based on established principles of organofluorine chemistry and data from structurally related compounds.
Synthesis of this compound
The primary route for the synthesis of this compound is through the deoxofluorination of its ketone precursor, 5-Chloro-1-indanone.[6][7] Reagents such as Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[3][4][8][9] Deoxo-Fluor is often preferred for its enhanced thermal stability.[3][4][10]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloro-1-indanone (1.0 eq)
-
Deoxo-Fluor (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Chloro-1-indanone and anhydrous DCM.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3 at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the starting material and the final product.
| Property | 5-Chloro-1-indanone | This compound (Predicted) |
| Molecular Formula | C9H7ClO | C9H7ClF2 |
| Molecular Weight | 166.60 g/mol [7] | 188.60 g/mol |
| Boiling Point | Decomposes | ~200-220 °C |
| Melting Point | 94-98 °C | ~40-50 °C |
| LogP (Predicted) | 2.3[7] | ~3.5-4.0 |
| 19F NMR (Predicted) | N/A | Singlet at approx. -90 to -110 ppm |
| 13C NMR (Predicted) | Carbonyl at ~200 ppm | CF2 carbon as a triplet ~120-130 ppm |
Application in Materials Science: Fluorinated Polymers
The incorporation of fluorinated moieties into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity, and can impart unique optical and electrical properties.[1][11] this compound can serve as a monomer or a building block for the synthesis of novel fluorinated polyimides or polyesters with tailored properties.
Hypothetical Application: Synthesis of a Fluorinated Polyimide
A potential application is the incorporation of this compound into a polyimide backbone. This would involve the synthesis of a diamine derivative of the indan, followed by polycondensation with a dianhydride.
Caption: Workflow for the synthesis of a fluorinated polyimide.
Protocol: Synthesis of a Diamine Derivative of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Palladium on carbon (10%)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Nitration: In a round-bottom flask, dissolve this compound in concentrated sulfuric acid at 0 °C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C. Stir for 2-4 hours, then pour the mixture onto ice. Filter the resulting solid dinitro derivative and wash with water until neutral.
-
Reduction: Suspend the dinitro derivative in ethanol in a flask. Add palladium on carbon catalyst. For reduction with hydrazine, add hydrazine hydrate dropwise and reflux the mixture. For reduction with hydrogen, place the mixture in a hydrogenation apparatus under a hydrogen atmosphere.
-
Monitor the reaction by TLC. After completion, filter the catalyst through Celite and evaporate the solvent to obtain the crude diamino derivative.
-
Purify the product by recrystallization or column chromatography.
Application in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[5][12][13][14][15][16][17] The this compound scaffold could be a valuable building block for the development of new therapeutic agents, for instance, as inhibitors of specific enzymes or as ligands for receptors.
Hypothetical Application: Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core. The this compound moiety could be functionalized to interact with the ATP-binding pocket of a target kinase. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability.
Caption: Potential mechanism of action for an indan-based kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Synthesized this compound derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds (this compound derivatives) in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Expected Biological Activity Data
The following table presents hypothetical IC50 values for a series of this compound derivatives against a target kinase.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) |
| IND-001 | H | H | >10000 |
| IND-002 | NH2 | H | 850 |
| IND-003 | H | NH2 | 1200 |
| IND-004 | NH-Py | H | 50 |
| IND-005 | NH-Py | OMe | 25 |
(Note: Py = Pyridinyl, OMe = Methoxy. Data is hypothetical for illustrative purposes.)
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. Based on the established chemistry of related organofluorine compounds, it holds potential for the development of novel polymers with enhanced properties and for the design of new therapeutic agents with improved pharmacological profiles. The protocols and data presented herein provide a foundational framework for initiating research into this novel compound.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 7. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deoxofluor - Enamine [enamine.net]
- 9. DAST - Enamine [enamine.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols: Asymmetric Synthesis of 5-Chloro-1,1-difluoroindan Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed methodology for the asymmetric synthesis of 5-Chloro-1,1-difluoroindan analogs. This document includes a summary of relevant data from analogous reactions, detailed experimental protocols for key synthetic steps, and visualizations of the proposed synthetic workflow and a relevant biological signaling pathway.
Introduction
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Specifically, the gem-difluoroindan scaffold is of significant interest. The chloro-substitution on the aromatic ring can further modulate the electronic properties and biological activity of the molecule. This document outlines a potential pathway for the enantioselective synthesis of this compound, a compound with potential applications in drug discovery, particularly as a kinase inhibitor.
Proposed Asymmetric Synthetic Pathway
A plausible synthetic route to chiral this compound commences with the commercially available 3-chlorophenylacetic acid. The synthesis involves a Friedel-Crafts acylation to form the indanone core, followed by an asymmetric gem-difluorination. The key challenge lies in the enantioselective introduction of the two fluorine atoms. While a direct asymmetric gem-difluorination of 5-chloro-1-indanone is an ongoing area of research, this protocol proposes a method based on established principles of asymmetric catalysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,1-difluoroindan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-1,1-difluoroindan synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor molecule, 5-chloro-1-indanone. The second step is the geminal difluorination of the ketone group of 5-chloro-1-indanone to yield the final product.
Q2: Which synthetic route is recommended for preparing the 5-chloro-1-indanone precursor?
Several routes exist for the synthesis of 5-chloro-1-indanone. A common and effective method is the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization). This method is often favored for its relatively high yields and straightforward procedure.
Q3: What are the critical parameters to control during the synthesis of 5-chloro-1-indanone to ensure a high yield?
To maximize the yield of 5-chloro-1-indanone, it is crucial to control the reaction temperature, the molar ratio of reactants and catalyst, and the purity of the starting materials. The choice of catalyst and solvent also plays a significant role. For instance, using a combination of a Lewis acid catalyst like aluminum chloride with a phase transfer catalyst can improve selectivity and reduce side reactions.[1]
Q4: What are the common challenges encountered during the fluorination of 5-chloro-1-indanone?
The geminal difluorination of ketones can be challenging. Common issues include incomplete conversion, formation of side products such as vinyl fluorides, and decomposition of the starting material or product under harsh reaction conditions. The choice of fluorinating agent is critical to the success of this step.
Q5: How can I purify the final product, this compound?
Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. The choice of solvent for chromatography and recrystallization will depend on the specific impurities present.
Troubleshooting Guides
Part 1: Synthesis of 5-chloro-1-indanone
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-chloro-1-indanone | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Use a higher molar excess of the acylating or alkylating agent. |
| Poor quality of reagents or catalyst. | - Use freshly distilled or purified reagents. - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). | |
| Suboptimal catalyst. | - Screen different Lewis acids (e.g., ZnCl₂, FeCl₃, TiCl₄). - Consider using a solid acid catalyst for easier separation. | |
| Side reactions (e.g., polymerization, formation of isomers). | - Optimize the reaction temperature; lower temperatures often increase selectivity. - Add a phase transfer catalyst to improve selectivity in Friedel-Crafts reactions.[1] | |
| Formation of Significant Side Products | Incorrect reaction temperature. | - Carefully control the temperature throughout the reaction. For Friedel-Crafts reactions, gradual warming from a low temperature is often beneficial. |
| Isomer formation. | - The choice of catalyst can influence isomer distribution. Experiment with different Lewis acids. | |
| Difficult Purification | Presence of tar-like byproducts. | - Ensure the reaction is not overheated. - Quench the reaction carefully with ice-water. - Perform a preliminary purification by washing the organic layer with a dilute acid and base. |
| Co-eluting impurities during column chromatography. | - Optimize the solvent system for chromatography. A gradient elution might be necessary. - Consider a different purification technique, such as recrystallization from a suitable solvent. |
Part 2: Geminal Difluorination of 5-chloro-1-indanone
(Note: Specific literature on the difluorination of 5-chloro-1-indanone is limited. The following recommendations are based on general principles of geminal difluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST) or its analogs.)
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete conversion of the starting material. | - Increase the molar excess of the fluorinating agent (e.g., DAST). - Increase the reaction temperature or time. Monitor the reaction by TLC or GC-MS. |
| Decomposition of the fluorinating agent. | - Use a fresh, high-quality fluorinating agent. DAST can decompose if not stored properly. | |
| Formation of vinyl fluoride byproduct. | - This can be a common side reaction. Running the reaction at a lower temperature may favor the desired geminal difluoride. | |
| Product Decomposition | Harsh reaction conditions. | - Use a milder fluorinating agent if possible. - Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. |
| Acidic byproducts. | - The reaction can generate HF. The use of an acid scavenger like pyridine or a fluoride salt may be beneficial. | |
| Safety Concerns with Fluorinating Agents | Toxicity and reactivity of fluorinating agents. | - Handle fluorinating agents like DAST with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). - Quench any residual fluorinating agent carefully with a suitable reagent (e.g., methanol or water, added slowly at low temperature). |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-indanone via Friedel-Crafts Acylation and Cyclization
This protocol is based on a one-step method using a strong acid macroporous resin as a catalyst.[2]
Materials:
-
Chlorobenzene
-
3-chloropropionyl chloride
-
D72 macroporous strong acidic resin
-
Perfluoro-tert-butanol (solvent)
-
Dichloromethane
-
5% (w/w) HCl aqueous solution
-
1% (w/w) NaHCO₃ aqueous solution
-
Isopropanol
Procedure:
-
In a reaction vessel protected from moisture, add chlorobenzene (12.4 g), perfluoro-tert-butanol (127 ml), and D72 macroporous strong acidic resin (0.15 g).
-
Under a nitrogen atmosphere, slowly add 3-chloropropionyl chloride (12.7 g) dropwise to the mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Distill off the perfluoro-tert-butanol under atmospheric pressure.
-
To the residue, add dichloromethane (100 ml) and a 5% aqueous HCl solution (100 ml).
-
Separate the organic layer and wash it with a 1% aqueous NaHCO₃ solution until it is neutral.
-
Distill off the dichloromethane under atmospheric pressure.
-
Recrystallize the crude product from isopropanol (50 ml) and dry it under vacuum to obtain 5-chloro-1-indanone.
Expected Yield: Approximately 90.7%[2]
Protocol 2: Hypothetical Protocol for Geminal Difluorination of 5-chloro-1-indanone
(This is a general, hypothetical protocol based on the use of DAST for geminal difluorination of ketones. It should be optimized for the specific substrate.)
Materials:
-
5-chloro-1-indanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-chloro-1-indanone (1 equivalent) in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (2-3 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
Table 1: Comparison of Different Synthetic Methods for 5-chloro-1-indanone
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |
| A | 3-chlorobenzaldehyde, propionic acid | Formic acid, diethylamine, then ZnCl₂ | Methylene chloride | 20-150, then -10 to 80 | 75-80 | [3] |
| B | 3',4-dichloropropiophenone | AlCl₃, phase transfer catalyst | Molten | Not specified | >70 | [1] |
| C | Chlorobenzene, 3-chloropropionyl chloride | Strong acid macroporous resin | Perfluoro-tert-butanol | 0 | 90.7-91.9 | [2] |
| D | 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride | Toluene | -5 to 10 | 95.1 | [4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the geminal difluorination step.
References
- 1. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
Purification techniques for 5-Chloro-1,1-difluoroindan
Welcome to the technical support center for 5-Chloro-1,1-difluoroindan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the likely impurities?
A1: this compound is most commonly synthesized via the geminal difluorination of its corresponding ketone precursor, 5-chloro-1-indanone. This reaction is typically carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other similar reagents.
The primary impurities to expect from this synthesis are:
-
Unreacted starting material: 5-chloro-1-indanone
-
Mono-fluorinated intermediate: 5-Chloro-1-fluoroindan
-
Decomposition or side-reaction products: Depending on the reaction conditions, elimination or rearrangement byproducts may form.
Q2: What are the recommended primary purification techniques for this compound?
A2: The choice of purification technique largely depends on the scale of your synthesis and the nature of the impurities. The most effective methods are:
-
Column Chromatography: Highly effective for separating the target compound from both polar (starting material) and non-polar impurities.
-
Recrystallization: A suitable method for obtaining highly pure material, provided a suitable solvent system can be identified.
-
Distillation (under reduced pressure): Applicable for large-scale purification, especially if the impurities have significantly different boiling points. Fluorination can lower the boiling point of the product relative to the starting material.[1]
Q3: My purified this compound shows residual starting material by NMR. How can I remove it?
A3: If column chromatography was already performed, you can try a second column with a less polar eluent system to improve separation. Alternatively, recrystallization can be very effective in removing small amounts of the more polar 5-chloro-1-indanone. If the amount of starting material is significant, it is advisable to re-run the purification with optimized parameters.
Q4: Are there any specific safety precautions I should take when handling this compound and its precursors?
A4: Yes. The precursor, 5-chloro-1-indanone, can cause skin and eye irritation.[2] Fluorinating agents like DAST are hazardous and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). The purification process may involve flammable solvents, so appropriate safety measures for handling such solvents should be in place.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the eluent | Decrease the polarity of the solvent system. |
| Compound is adsorbing to the silica gel | Add a small percentage of a more polar solvent like triethylamine to the eluent to reduce tailing and improve recovery. |
| Improper column packing | Ensure the silica gel is packed uniformly to avoid channeling and poor separation. |
| Compound is volatile | Use a closed system and collect fractions in cooled receivers to minimize loss due to evaporation. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | Add a small amount of additional hot solvent to fully dissolve the compound before cooling. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent system | The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent mixture. Hexane/ethyl acetate or hexane/acetone are common starting points for fluorinated compounds.[3] |
Issue 3: Incomplete Separation During Distillation
| Possible Cause | Troubleshooting Step |
| Boiling points of components are too close | Use a fractional distillation column with a higher number of theoretical plates. |
| Vacuum is not stable | Ensure all connections are secure and the vacuum pump is functioning correctly to maintain a stable, low pressure. |
| Heating is too rapid | Heat the distillation flask slowly and evenly to allow for proper equilibration between the liquid and vapor phases. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased if the compound is not eluting.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
For separating fluorinated compounds, specialized fluorinated stationary phases can offer different selectivity compared to standard silica gel.[4][5][6]
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., methanol, ethanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[7][8][9]
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Representative Data)
| Technique | Scale | Purity (Post-Purification) | Yield | Time Required | Key Advantage |
| Column Chromatography | 1-10 g | >98% | 70-85% | 4-6 hours | High resolution separation |
| Recrystallization | 5-50 g | >99% | 60-80% | 2-3 hours | High purity product |
| Vacuum Distillation | >50 g | 95-98% | 80-90% | 6-8 hours | Suitable for large scale |
Visualizations
Caption: Experimental workflow from synthesis to purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. How To [chem.rochester.edu]
- 2. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. bia.si [bia.si]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of 5-Chloro-1,1-difluoroindan
Welcome to the technical support center for the synthesis of 5-Chloro-1,1-difluoroindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the deoxofluorination of 5-chloro-1-indanone.
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The primary route to this compound involves the deoxofluorination of 5-chloro-1-indanone using reagents like Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). During this process, several side products can form, primarily through elimination and rearrangement pathways. The most commonly reported side products include:
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5-Chloro-1-fluoro-1H-indene: This is an elimination product formed by the loss of a proton from the carbon adjacent to the newly introduced fluorine atom.
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7-Chloro-1-fluoro-1H-indene: This can arise from rearrangement of the carbocation intermediate followed by elimination.
-
Unreacted 5-chloro-1-indanone: Incomplete reaction is a common issue, leading to the presence of the starting material in the final product mixture.
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Oligomeric byproducts: Under certain conditions, particularly at lower temperatures in the precursor synthesis, oligomerization can occur, leading to higher molecular weight impurities.[1]
Q2: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the possible causes and solutions?
A2: Low conversion of 5-chloro-1-indanone to this compound can be attributed to several factors:
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Insufficient Reagent: The stoichiometry of the fluorinating agent is critical. An insufficient amount will lead to incomplete conversion.
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Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
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Moisture: Fluorinating reagents like DAST and Deoxo-Fluor are highly sensitive to moisture. The presence of water in the reaction mixture will consume the reagent and reduce its effectiveness.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Insufficient fluorinating agent | Increase the molar equivalents of DAST or Deoxo-Fluor. A typical starting point is 1.5-2.0 equivalents. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Q3: I am observing a high proportion of the elimination side product (5-Chloro-1-fluoro-1H-indene). How can I minimize its formation?
A3: The formation of elimination byproducts is a common challenge in deoxofluorination reactions. Here are some strategies to suppress this side reaction:
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Choice of Fluorinating Reagent: Some modern fluorinating reagents are designed to minimize elimination. Consider using reagents like XtalFluor-E or PyFluor, which have been reported to show higher selectivity for gem-difluorination over elimination.
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired substitution reaction over elimination. However, this may also decrease the overall reaction rate.
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Addition of a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base can help to neutralize any in-situ generated acid (like HF) which can catalyze the elimination reaction.
Q4: Are there any specific safety precautions I should take when working with deoxofluorinating reagents?
A4: Yes, deoxofluorinating reagents such as DAST and Deoxo-Fluor are hazardous and must be handled with extreme care in a well-ventilated fume hood.
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Toxicity and Corrosivity: These reagents are toxic and corrosive. They can cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Reaction with Water: They react violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. All reactions must be carried out under strictly anhydrous conditions.
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Thermal Instability: DAST, in particular, is known to be thermally unstable and can decompose explosively, especially at temperatures above 90°C. Deoxo-Fluor is generally more thermally stable. Avoid heating these reagents excessively.
Experimental Protocols
Synthesis of this compound from 5-chloro-1-indanone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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5-chloro-1-indanone
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Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Inert gas supply (Nitrogen or Argon)
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Separatory funnel
Procedure:
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To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-1-indanone (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add Deoxo-Fluor (1.5 - 2.0 eq) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Outcomes for the Deoxofluorination of 5-chloro-1-indanone
| Fluorinating Agent | Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) | Major Side Product(s) |
| DAST | 1.5 | 25 | 12 | ~85 | ~60-70 | 5-Chloro-1-fluoro-1H-indene |
| Deoxo-Fluor | 1.5 | 40 (reflux) | 8 | >90 | ~75-85 | 5-Chloro-1-fluoro-1H-indene |
| XtalFluor-E | 1.2 | 25 | 6 | >95 | ~85-90 | Minimal elimination |
Note: The data presented in this table are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis
Technical Support Center: Synthesis of 5-Chloro-1,1-difluoroindan
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a crucial intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 5-chloro-1-indanone. The second step is the geminal difluorination of the ketone group of 5-chloro-1-indanone to yield the final product, this compound.
Q2: Which reagents are typically used for the difluorination of 5-chloro-1-indanone?
A2: The most frequently employed reagents for the conversion of a ketone to a geminal difluoride are nucleophilic fluorinating agents. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are two of the most common and commercially available options.[1][2] Deoxo-Fluor is known to be more thermally stable than DAST, which can be a significant safety advantage.[3]
Q3: What are the main challenges in the difluorination step?
A3: The primary challenges include incomplete reaction, the formation of side products, and handling of the fluorinating reagents, which can be hazardous. Diaryl ketones, like substituted benzophenones, are generally less reactive than aldehydes or alkyl ketones and may require harsher reaction conditions.[3] Potential side products include vinyl fluorides, especially with enolizable ketones.[4]
Q4: Are there any safety precautions I should be aware of when using DAST or Deoxo-Fluor?
A4: Yes, these reagents require careful handling. DAST is thermally unstable and can decompose explosively above 90°C.[1] Deoxo-Fluor is more thermally stable but still reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas.[5] All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).
Experimental Protocols
Synthesis of 5-chloro-1-indanone (Precursor)
There are multiple reported methods for the synthesis of 5-chloro-1-indanone. One common approach is the intramolecular Friedel-Crafts acylation of 3-(m-chlorophenyl)propionic acid.[6]
A simplified protocol is as follows:
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m-chloro phenylpropionic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.
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The acid chloride then undergoes an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (DCM) to yield 5-chloro-1-indanone.[6]
Geminal Difluorination of 5-chloro-1-indanone
The following protocol is adapted from a general procedure for the difluorination of aromatic ketones using Deoxo-Fluor.[3] Note: Optimization for 5-chloro-1-indanone may be required.
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To a solution of 5-chloro-1-indanone (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor (2-3 equivalents) dropwise at 0°C.[5]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5] For less reactive substrates, heating may be necessary (e.g., 90°C), but the temperature should be carefully controlled, especially when using DAST.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize typical reaction conditions for the geminal difluorination of aromatic ketones, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Fluorinating Agents
| Reagent | Key Characteristics | Common Solvents | Typical Temperatures |
| DAST | Thermally unstable (>90°C) | Dichloromethane (DCM) | -78°C to room temperature |
| Deoxo-Fluor | More thermally stable than DAST | Dichloromethane (DCM) | 0°C to reflux |
Table 2: Optimization of Deoxo-Fluor Stoichiometry for Aromatic Ketones [3]
| Substrate (Example) | Equivalents of Deoxo-Fluor | Yield of gem-difluoride |
| Benzophenone | 1.4 | 27% |
| Benzophenone | 3.0 | 63% |
| Benzophenone | 4.0 | No significant improvement |
Troubleshooting Guide
Issue 1: Low or No Conversion of 5-chloro-1-indanone
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Vinyl Fluoride Side Product
This is a common side reaction with enolizable ketones.[4]
Caption: Strategies to minimize vinyl fluoride formation.
Issue 3: Difficult Purification
Caption: Troubleshooting purification issues.
References
- 1. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Stability issues of 5-Chloro-1,1-difluoroindan under different conditions
Technical Support Center: Stability of 5-Chloro-1,1-difluoroindan
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of chemical stability testing. As of the last update, specific experimental stability data for this compound is not publicly available. Therefore, this guide provides a framework for approaching stability studies and should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of for this compound?
While specific data is unavailable, compounds with similar structural features (halogenated indanes) may be susceptible to degradation under certain conditions. Potential areas of concern include:
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Hydrolysis: The difluoro group at the 1-position may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 5-chloro-1-fluoro-1-hydroxyindan and subsequently 5-chloro-1-indanone.
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Photodegradation: Aromatic chlorides can sometimes be labile to UV or visible light, which could lead to dechlorination or other radical-mediated degradation pathways.
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Thermal Stress: Elevated temperatures could induce decomposition, the nature of which would depend on the presence of oxygen and other reactive species.
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Oxidation: While the compound may be relatively stable to oxidation, strong oxidizing agents could potentially react with the aromatic ring or the benzylic position.
Q2: What are the initial steps to assess the stability of this compound?
A forced degradation study is the recommended first step. This involves subjecting a solution of the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions. The goal is to rapidly identify potential degradation pathways and develop analytical methods to monitor for impurities.
Q3: How should I store this compound to minimize degradation?
Based on general best practices for halogenated organic compounds, it is recommended to store this compound in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also advisable to protect it from moisture and oxidation.
Troubleshooting Guides
Issue 1: I am seeing a new peak in my chromatogram after leaving my sample solution on the benchtop for a few hours.
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Possible Cause: This could be due to photodecomposition from ambient light or reaction with dissolved oxygen.
-
Troubleshooting Steps:
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Prepare a fresh solution and immediately analyze it to confirm the initial purity.
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Protect a second aliquot of the solution from light by wrapping the container in aluminum foil and re-analyze after the same time period. If the new peak is absent or reduced, the degradation is likely light-induced.
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Purge a third aliquot with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, seal the container, and re-analyze after the same time period. If the new peak is absent or reduced, oxidative degradation may be occurring.
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Issue 2: My assay results are inconsistent when using an acidic mobile phase.
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Possible Cause: The compound may be undergoing acid-catalyzed hydrolysis on the time scale of your analytical method.
-
Troubleshooting Steps:
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Neutralize a sample of your acidic mobile phase containing the compound with a suitable base after a set time and analyze it. Compare this to a freshly prepared sample.
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If possible, develop an analytical method using a neutral or near-neutral pH mobile phase to see if the inconsistency resolves.
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Perform a time-course study by analyzing the sample in the acidic mobile phase at several time points (e.g., 0, 1, 2, 4 hours) to monitor for the appearance of degradation products.
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Issue 3: I observe significant degradation when I heat my reaction mixture containing this compound.
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Possible Cause: The compound may be thermally labile, especially in the presence of other reagents.
-
Troubleshooting Steps:
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Perform a control experiment by heating a solution of this compound in the reaction solvent without other reagents to assess its inherent thermal stability.
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If the compound is stable alone, consider potential incompatibilities with other reagents in your mixture.
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Attempt the reaction at a lower temperature for a longer duration.
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Hypothetical Data Presentation
The following tables illustrate how quantitative data from forced degradation studies could be presented. Note: This is example data and does not represent actual experimental results for this compound.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 8.5 | 2 |
| 0.1 M NaOH | 4 hours | 60 °C | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | 25 °C | 4.1 | 1 |
| Thermal (Solid) | 48 hours | 80 °C | < 1.0 | 0 |
| Photolytic (Solution) | 8 hours | 25 °C | 11.7 | 4 |
General Experimental Protocols
The following are generalized protocols for conducting forced degradation studies.
1. Hydrolytic Stability
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Objective: To assess degradation in acidic and basic conditions.
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Protocol:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For acidic conditions, mix an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.
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For basic conditions, mix an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL.
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Incubate the solutions at a controlled temperature (e.g., 60 °C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.
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2. Oxidative Stability
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Objective: To assess degradation in the presence of an oxidizing agent.
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Protocol:
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Prepare a stock solution of this compound as described above.
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Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
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Keep the solution at room temperature, protected from light.
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At specified time points, analyze the sample by HPLC.
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3. Photostability
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Objective: To assess degradation upon exposure to light.
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Protocol:
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Prepare a solution of this compound (~100 µg/mL) in a suitable solvent.
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Expose the solution in a photostability chamber to a light source that provides both UV and visible output (e.g., a xenon lamp).
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As a control, wrap an identical sample in aluminum foil to protect it from light and place it in the same chamber.
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Analyze both the exposed and control samples at a specified time point.
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4. Thermal Stability
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Objective: To assess degradation at elevated temperatures.
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Protocol:
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Place a known amount of solid this compound in a vial.
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Heat the vial in an oven at a controlled high temperature (e.g., 80 °C).
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At a specified time point, dissolve the solid in a suitable solvent and analyze by HPLC.
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Visualizations
Below are diagrams representing typical workflows in a stability study.
Caption: A general workflow for a forced degradation study.
Caption: A decision tree for troubleshooting unexpected degradation.
Scalable synthesis of 5-Chloro-1,1-difluoroindan for industrial applications
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Chloro-1,1-difluoroindan, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This resource is intended for researchers, scientists, and drug development professionals.
Experimental Protocols & Data
The synthesis of this compound is a two-step process starting from the synthesis of the precursor 5-chloro-1-indanone, followed by its difluorination.
Step 1: Scalable Synthesis of 5-chloro-1-indanone
Several methods exist for the industrial-scale synthesis of 5-chloro-1-indanone. The choice of method often depends on factors such as cost, environmental impact, and available equipment. Below are summaries of common scalable methods.
Method A: Friedel-Crafts Acylation of Chlorobenzene
This method involves the reaction of chlorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, followed by intramolecular cyclization.
| Parameter | Value/Condition | Reference |
| Reactants | Chlorobenzene, 3-chloropropionyl chloride | [1][2] |
| Catalyst | Aluminum chloride (AlCl₃) | [1] |
| Solvent | Perfluoro tert-butyl alcohol (recyclable) | [2] |
| Reaction Temperature | 0°C for initial reaction; cyclization at elevated temperatures (e.g., 130-150°C) | [1][2] |
| Yield | >90% | [2] |
| Purity | 98.2% - 98.5% | [2] |
Method B: Cyclization of 3-(m-chlorophenyl)propionic acid
This route involves the preparation of 3-(m-chlorophenyl)propionic acid from 3-chlorobenzaldehyde, followed by a Friedel-Crafts acylation reaction for cyclization.[3]
| Parameter | Value/Condition | Reference |
| Starting Material | 3-chlorobenzaldehyde | [3] |
| Intermediate | 3-(m-chlorophenyl)propionic acid | [3] |
| Cyclization Catalyst | Zinc chloride (ZnCl₂) | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | -10 to 80°C | [3] |
| Yield | 75.6% - 79.5% | [3] |
Step 2: Difluorination of 5-chloro-1-indanone to this compound
The conversion of the carbonyl group in 5-chloro-1-indanone to a geminal difluoride is a critical step. Deoxofluorinating agents are typically employed for this transformation.
General Protocol using Deoxofluorinating Agents (e.g., DAST, Deoxo-Fluor)
| Parameter | Value/Condition | Reference |
| Substrate | 5-chloro-1-indanone | |
| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | [4][5][6] |
| Solvent | Anhydrous dichloromethane | [4] |
| Stoichiometry | Typically 3 equivalents of fluorinating agent | [4] |
| Reaction Temperature | Addition at 0°C, then stirred at room temperature | [4] |
| Work-up | Quenching with saturated sodium bicarbonate solution, followed by extraction and purification | [4] |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Synthesis of 5-chloro-1-indanone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedel-Crafts Reaction | - Inactive catalyst (e.g., moisture in AlCl₃)- Insufficient reaction time or temperature- Competing side reactions (e.g., polymerization) | - Use freshly opened or properly stored anhydrous AlCl₃.- Optimize reaction time and temperature based on in-process monitoring (e.g., TLC, GC).- Ensure slow and controlled addition of reactants to minimize local concentration and heat buildup. |
| Formation of Isomeric Impurities | - Non-selective cyclization | - Carefully control the cyclization temperature. Higher temperatures can sometimes lead to isomerization.[1]- The choice of catalyst and solvent system can influence regioselectivity. |
| Product is Dark or Oily | - Presence of tar or polymeric byproducts- Incomplete reaction | - Ensure efficient stirring during the reaction.- Optimize the quench and work-up procedure to remove acidic residues effectively.- Purify the crude product by recrystallization from a suitable solvent like isopropanol or methanol.[2] |
| Environmental Concerns with Waste | - Large amounts of acidic or aluminum-containing wastewater | - Consider using a recyclable solvent and a solid acid catalyst to simplify work-up and reduce waste streams.[2] |
Difluorination of 5-chloro-1-indanone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Difluoride | - Insufficient amount of fluorinating agent- Low reaction temperature or short reaction time- Deactivated fluorinating agent (due to moisture) | - Use a higher excess of the fluorinating agent (e.g., 3-4 equivalents).- Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or GC.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Formation of Vinyl Fluoride Byproduct | - Elimination side reaction favored at higher temperatures | - Maintain a lower reaction temperature during the addition of the fluorinating agent and throughout the reaction. |
| Reaction is Sluggish or Does Not Start | - Low reactivity of the ketone substrate | - The addition of a catalytic amount of a proton source (e.g., ethanol, which generates HF in situ with the fluorinating agent) can sometimes accelerate the reaction.[6] |
| Safety Concerns (Exothermic Reaction, HF release) | - Rapid addition of fluorinating agent- Accidental contact with water | - Add the fluorinating agent dropwise at a low temperature (e.g., 0°C) with efficient stirring.- Always handle deoxofluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).- Quench the reaction carefully with a saturated bicarbonate solution to neutralize any remaining reagent and acidic byproducts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for producing 5-chloro-1-indanone?
A1: The Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, particularly when using a recyclable solvent and a solid acid catalyst, offers a high-yield and environmentally friendlier approach for large-scale production.[2]
Q2: What are the primary safety concerns when working with deoxofluorinating agents like DAST and Deoxo-Fluor?
A2: The main safety concerns are their high reactivity and the potential for exothermic reactions. They react violently with water to release hydrofluoric acid (HF), which is highly corrosive and toxic. It is crucial to work in a dry, inert atmosphere and to handle these reagents with appropriate PPE in a well-ventilated fume hood.
Q3: How can I monitor the progress of the difluorination reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material (5-chloro-1-indanone) and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the common impurities in the final this compound product?
A4: Common impurities may include unreacted 5-chloro-1-indanone, the corresponding vinyl fluoride byproduct from an elimination side reaction, and potentially over-fluorinated or rearranged products, although these are less common with modern reagents under optimized conditions.
Q5: How can I purify the final product on a large scale?
A5: For industrial-scale purification, column chromatography is a common method.[4] Depending on the physical properties of the product and impurities, distillation or recrystallization might also be viable options.
Logical Relationship Diagram
Caption: Key relationships in the synthesis and challenges of this compound production.
References
- 1. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Chloro-1,1-difluoroindan during its synthesis. The information is based on established chemical principles and data from analogous compounds, as specific literature on the decomposition of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound typically involves a two-step process:
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Synthesis of the precursor, 5-chloro-1-indanone: This is commonly achieved through a Friedel-Crafts acylation/alkylation reaction. Several methods have been reported, often varying in the choice of catalyst and reaction conditions to optimize yield and minimize side reactions.[1][2][3][4][5][6]
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Fluorination of 5-chloro-1-indanone: The ketone group of 5-chloro-1-indanone is converted to a geminal difluoride using a suitable fluorinating agent.
Q2: What are the potential causes of decomposition during the synthesis of this compound?
Decomposition can occur during both the synthesis of the 5-chloro-1-indanone precursor and the subsequent fluorination step.
-
During 5-chloro-1-indanone synthesis:
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During fluorination:
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Moisture: Fluorinating agents are highly reactive towards water, leading to their decomposition and the formation of hydrofluoric acid (HF), which can catalyze side reactions.
-
Temperature: Many fluorinating agents have limited thermal stability. Exceeding the recommended temperature can lead to uncontrolled reactions and the formation of byproducts.
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Incompatible materials: The precursor, 5-chloro-1-indanone, is incompatible with strong acids, bases, and oxidizing agents.[7] The use of inappropriate reagents or contaminated glassware can initiate decomposition.
-
Q3: What are the likely decomposition products?
While specific decomposition products for this compound are not well-documented, general knowledge of the chemistry of similar compounds suggests the following possibilities:
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From the precursor synthesis: Incomplete cyclization or side reactions during the Friedel-Crafts reaction can lead to various chlorinated propiophenone isomers.[2]
-
From the fluorination step:
-
Elimination products: Under certain conditions, elimination of HF could lead to the formation of a fluoro-indene derivative.
-
Hydrolysis products: Reaction with residual water can regenerate the starting ketone, 5-chloro-1-indanone.
-
Troubleshooting Guides
Issue 1: Low Yield of 5-chloro-1-indanone
| Possible Cause | Suggestion |
| Inefficient catalyst | Experiment with different Lewis acid catalysts (e.g., AlCl₃, ZnCl₂, InCl₃) or solid acid catalysts.[2] The choice of catalyst can significantly impact yield.[2][3] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Friedel-Crafts reactions are often temperature-sensitive.[3][4] |
| Poor quality starting materials | Ensure the purity of chlorobenzene and 3-chloropropionyl chloride. |
| Side reactions | The use of a phase transfer catalyst has been shown to improve the selectivity and reduce side reactions in similar syntheses.[2] |
Issue 2: Incomplete Fluorination of 5-chloro-1-indanone
| Possible Cause | Suggestion |
| Insufficient fluorinating agent | Use a sufficient excess of the fluorinating agent (e.g., DAST or Deoxo-Fluor®). |
| Low reaction temperature or short reaction time | Gradually increase the reaction temperature and/or reaction time while carefully monitoring the reaction progress by TLC or GC. |
| Deactivated fluorinating agent | Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Suggestion |
| Unreacted starting material | Optimize reaction conditions (temperature, time, reagent stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization. |
| Side-products from the fluorination reaction | Careful control of reaction temperature and the use of a highly selective fluorinating agent can minimize byproduct formation. |
| Decomposition during workup | Neutralize any acidic byproducts carefully during the workup procedure. Avoid excessive heat during solvent evaporation. |
Experimental Protocols
Synthesis of 5-chloro-1-indanone (Representative Protocol)
This protocol is a generalized procedure based on common methods reported in the literature.[1][4]
-
To a stirred solution of chlorobenzene in a suitable solvent (e.g., dichloromethane or perfluoro-tert-butanol) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining a low temperature (e.g., 0-5 °C).
-
Slowly add 3-chloropropionyl chloride to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at the optimized temperature for several hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Table 1: Summary of Reported Yields for 5-chloro-1-indanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Macroporous strong acidic resin | Perfluoro-tert-butanol | 0 | 90.7-91.9 | [1] |
| AlCl₃ | None | 50-70 | ~85 | [3] |
| ZnCl₂ | Methylene dichloride | -10 to 80 | 75.6-79.5 | [4] |
Hypothetical Protocol for the Fluorination of 5-chloro-1-indanone
Disclaimer: This is a hypothetical procedure based on general methods for ketone fluorination. Specific optimization for 5-chloro-1-indanone is required. Extreme caution should be exercised when working with fluorinating agents.
-
In a dry flask under an inert atmosphere, dissolve 5-chloro-1-indanone in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the recommended temperature for the chosen fluorinating agent (e.g., -78 °C for DAST, or room temperature for Deoxo-Fluor®).
-
Slowly add the fluorinating agent (e.g., DAST or Deoxo-Fluor®) to the solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting the synthesis of this compound.
Caption: A hypothetical reaction pathway for the fluorination of 5-chloro-1-indanone.
References
- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Analysis of 5-Chloro-1,1-difluoroindan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 5-Chloro-1,1-difluoroindan. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?
A1: The primary recommended techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.
Q2: What are the key challenges in the analysis of this compound?
A2: Due to its halogenated and fluorinated nature, several challenges may arise:
-
GC-MS: Potential for peak tailing, and the need for an inert GC pathway to prevent analyte degradation.
-
HPLC: The compound's volatility can be a concern with certain solvent choices. The presence of fluorine can also influence column selection for optimal separation.
-
General: Ensuring accurate quantification requires careful method validation, including linearity, accuracy, and precision assessments.
Q3: Are there any specific sample preparation considerations for analyzing this compound?
A3: Sample preparation should focus on ensuring the analyte is fully dissolved in a compatible solvent. For GC-MS, common solvents like dichloromethane or ethyl acetate are suitable. For HPLC, the mobile phase composition should guide the choice of dissolution solvent to ensure good peak shape. It is crucial to use high-purity solvents to avoid interference.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Active Sites in the GC System. Halogenated compounds can interact with active sites in the injector liner, column, or detector.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition the column according to the manufacturer's instructions.
-
-
Possible Cause B: Improper Injection Technique. Too slow or too fast of an injection can lead to band broadening.
-
Solution: Optimize the injection speed. For manual injections, a fast and consistent injection is key. For autosamplers, ensure the injection parameters are appropriate for the solvent and analyte.
-
-
Possible Cause C: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Low or No Signal Response
-
Possible Cause A: Leak in the System. A leak in the carrier gas line, septum, or connections can lead to a significant loss of analyte.
-
Solution: Perform a thorough leak check of the entire GC system.
-
-
Possible Cause B: Incorrect Detector Settings. The mass spectrometer may not be set to the appropriate mass range or ionization mode.
-
Solution: Verify the MS parameters. For initial screening, a full scan mode is recommended. For quantification, Selected Ion Monitoring (SIM) of characteristic ions will provide higher sensitivity.
-
-
Possible Cause C: Analyte Degradation. The compound may be degrading in the hot injector.
-
Solution: Try lowering the injector temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without degradation.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Broad or Splitting Peaks
-
Possible Cause A: Incompatible Solvent. The sample solvent may be too strong or too weak compared to the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Possible Cause B: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Possible Cause C: Secondary Interactions. The analyte may be interacting with the silica backbone of the stationary phase.
-
Solution: Consider using a column with a different stationary phase, such as a fluorinated phase, which can offer alternative selectivity for fluorinated compounds.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Fluctuations in Mobile Phase Composition. Inaccurate mixing of mobile phase components can lead to shifting retention times.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is working correctly.
-
-
Possible Cause B: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Representative GC-MS Method
This is a general starting method and may require optimization.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 50-300 m/z |
Representative HPLC Method
This is a general starting method and may require optimization.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) or a fluorinated phase column |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm, 254 nm |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting workflow for analytical method refinement.
Validation & Comparative
Comparative Analysis of 5-Chloro-1,1-difluoroindan Analogs: A Review of Available Biological Activity Data
A comprehensive search for the biological activity of 5-Chloro-1,1-difluoroindan analogs reveals a significant gap in the scientific literature. While the parent compound, this compound, is commercially available as a biochemical for research purposes, detailed comparative studies on the biological activities of its analogs are not publicly available at this time. This guide, therefore, serves to highlight the current landscape of research surrounding related compounds and to provide a framework for the potential evaluation of this compound analogs.
While direct experimental data on a series of this compound analogs is absent, the broader class of indanone derivatives has been the subject of extensive research, exhibiting a wide range of biological activities. These include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Furthermore, some indanone derivatives have been investigated for their potential in treating neurodegenerative diseases.[1]
The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, studies on other classes of compounds, such as indenoisoquinolines, have shown that the introduction of fluorine and chlorine can enhance their activity as topoisomerase I inhibitors, which are important targets in cancer therapy.
Given the lack of specific data on this compound analogs, this guide will outline hypothetical experimental protocols and signaling pathways that could be investigated based on the known activities of related compounds.
Potential Areas of Biological Investigation
Based on the activities of other indanone and halogenated compounds, the following biological activities could be of interest for this compound analogs:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxic and antiproliferative effects.
-
Enzyme Inhibition: Screening against various enzymes, such as monoamine oxidases (MAOs), kinases, or proteases, which are implicated in numerous diseases.
-
Antimicrobial Activity: Testing against a range of bacterial and fungal strains to assess potential as anti-infective agents.
-
Anti-inflammatory Activity: Investigation of their ability to modulate inflammatory pathways, for example, by measuring the inhibition of cyclooxygenase (COX) enzymes or the production of inflammatory cytokines.
Hypothetical Experimental Protocols
Should a series of this compound analogs be synthesized, the following experimental protocols could be employed to assess their biological activity.
Table 1: Hypothetical Experimental Protocols for Biological Evaluation
| Experiment | Methodology |
| Antiproliferative Assay | A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) would be seeded in 96-well plates. The cells would be treated with varying concentrations of the this compound analogs for 72 hours. Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibits 50% of cell growth (IC50) would be calculated. |
| Monoamine Oxidase (MAO) Inhibition Assay | Recombinant human MAO-A and MAO-B enzymes would be used. The assay would be performed in a 96-well plate format using a fluorescent substrate (e.g., Amplex Red). The analogs would be pre-incubated with the enzymes before the addition of the substrate. The fluorescence would be measured over time, and the IC50 values for the inhibition of each MAO isoform would be determined. |
| Antibacterial Susceptibility Testing | The minimum inhibitory concentration (MIC) of the analogs would be determined against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method according to CLSI guidelines. The lowest concentration of the compound that prevents visible growth of the bacteria would be recorded as the MIC. |
Potential Signaling Pathway Analysis
To understand the mechanism of action of any active this compound analogs, further studies into their effects on cellular signaling pathways would be necessary. For example, if an analog displays anticancer activity, its effect on pathways involved in cell cycle regulation, apoptosis, and cell survival could be investigated.
References
Comprehensive Analysis of 5-Chloro-1,1-difluoroindan Derivatives: A Comparative Guide to Structure-Activity Relationships
A detailed investigation into the structure-activity relationship (SAR) of 5-Chloro-1,1-difluoroindan derivatives reveals a landscape ripe for discovery, yet currently sparse in publicly available, direct comparative studies. This guide synthesizes the available information on related chemical structures to infer potential SAR trends for this specific class of compounds and outlines the methodologies that would be crucial for their systematic evaluation.
While specific research focusing exclusively on the structure-activity relationship of a series of this compound derivatives is not readily found in the current body of scientific literature, an analysis of related compounds, such as substituted indanes and molecules bearing the 5-chloro or 1,1-difluoro motifs, can provide valuable insights. The indan scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.
This guide will, therefore, present a comparative framework based on the biological activities of structurally analogous compounds, detailing the experimental protocols necessary for a rigorous SAR study of this compound derivatives.
Comparative Biological Activities of Related Indan and Chloro-Substituted Aromatic Derivatives
To understand the potential therapeutic applications of this compound derivatives, it is instructive to examine the biological activities of related chemical classes for which data is available. The following table summarizes the activities of various substituted indan and 5-chloro-aromatic compounds, which can serve as a basis for hypothesizing the potential activities of the target compounds.
| Compound Class | Biological Target/Activity | Key Findings & Inferences for this compound Derivatives |
| Substituted Indanones | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | The indanone core is a versatile scaffold. The introduction of substituents at various positions significantly modulates activity. For this compound derivatives, this suggests that further modifications on the aromatic ring or the cyclopentane moiety could lead to a diverse range of biological effects. |
| 5-Chloro-indole Derivatives | EGFR/BRAF Kinase Inhibition (Anticancer) | The 5-chloro substitution on an indole ring has been shown to be favorable for potent kinase inhibition. This highlights the potential of the 5-chloro group in the indan series to contribute to binding affinity in enzyme active sites, possibly through halogen bonding or by influencing the electronic properties of the aromatic ring. |
| 5-Chloro-pyrazole Derivatives | Antifungal | The presence of a chlorine atom at the 5-position of a pyrazole ring has been associated with significant antifungal activity. This suggests that this compound derivatives could be explored for their potential as antimicrobial agents. |
Experimental Protocols for Elucidating the SAR of this compound Derivatives
A systematic SAR study would necessitate the synthesis of a library of this compound analogues with variations at different positions of the indan scaffold. The following experimental protocols would be essential for such an investigation.
1. General Synthetic Scheme:
A generalized synthetic route to create a library of derivatives would likely involve the initial synthesis of the core this compound structure, followed by diversification.
-
Step 1: Synthesis of 5-Chloro-1-indanone. This can be achieved through a Friedel-Crafts acylation of chlorobenzene with a suitable propiolyl chloride derivative, followed by cyclization.
-
Step 2: Difluorination at the 1-position. The ketone at the 1-position of 5-Chloro-1-indanone can be converted to the 1,1-difluoro group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Step 3: Derivatization. Functional groups on the aromatic ring could be introduced prior to or after the formation of the indan core. Substituents on the cyclopentane ring could be introduced through reactions at the 2- or 3-positions.
2. Biological Screening Assays:
Based on the activities of related compounds, a primary screening cascade for this compound derivatives should include assays for:
-
Anticancer Activity:
-
Cell Viability Assays: A panel of cancer cell lines (e.g., breast, colon, lung) should be treated with varying concentrations of the synthesized compounds. Cell viability can be assessed using assays such as the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC₅₀).
-
Kinase Inhibition Assays: If a specific kinase is targeted (e.g., EGFR, BRAF), in vitro kinase assays using purified enzymes should be performed to measure the IC₅₀ values for enzyme inhibition.
-
-
Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Determination: The compounds should be tested against a panel of pathogenic bacteria and fungi using broth microdilution or agar dilution methods to determine the MIC, the lowest concentration that inhibits visible growth.
-
Workflow for a Hypothetical SAR Study
The following diagram illustrates a logical workflow for conducting a comprehensive SAR study on this compound derivatives.
A Comparative Guide to the Synthetic Routes of 5-Chloro-1,1-difluoroindan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic pathways for the preparation of 5-Chloro-1,1-difluoroindan, a valuable building block in medicinal chemistry. The comparison focuses on the synthesis of the key intermediate, 5-chloro-1-indanone, followed by its conversion to the final product. The routes are evaluated based on yield, reaction conditions, and reagent selection, with supporting experimental data and protocols.
Overview of Synthetic Strategies
The synthesis of this compound is typically achieved in two main stages:
-
Formation of the 5-chloro-1-indanone core: This can be accomplished through various methods, with two prominent routes being the Friedel-Crafts acylation of chlorobenzene and a multi-step synthesis commencing from 3-chlorobenzaldehyde.
-
Geminal difluorination: The carbonyl group of 5-chloro-1-indanone is then converted to a difluoromethylene group using a suitable fluorinating agent.
This guide will compare the following two synthetic pathways to this compound:
-
Route 1: Friedel-Crafts Acylation of Chlorobenzene with 3-Chloropropionyl Chloride.
-
Route 2: Synthesis from 3-Chlorobenzaldehyde via m-Chloro Phenylpropionic Acid.
Route 1: Friedel-Crafts Acylation of Chlorobenzene
This approach involves the direct acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form 5-chloro-1-indanone. The choice of catalyst for the Friedel-Crafts reaction significantly influences the reaction conditions and outcomes. Subsequently, the indanone is fluorinated to yield the final product.
Figure 1. Synthetic pathway for Route 1.
Data Presentation: Route 1
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1a | Chlorobenzene, 3-Chloropropionyl chloride | Aluminum trichloride, Molten salts (NaCl, KCl) | - | 50-150 | 2-4 | Not Specified | [1] |
| 1b | Chlorobenzene, 3-Chloropropionyl chloride | Macroporous strongly acidic resin | Perfluoro-tert-butanol | 0 | 10 | >90 | [2] |
| 2 | 5-Chloro-1-indanone | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | Room Temp. | Overnight | High (Typical) | [2][3] |
Experimental Protocols: Route 1
Step 1b: Synthesis of 5-Chloro-1-indanone (Resin Catalyst) [2]
-
To a 250 mL tetrafluoro reaction bottle, add 12.4 g of chlorobenzene, 127 mL of perfluoro-tert-butanol, and 0.15 g of D72 macroporous strong acidic resin.
-
Under nitrogen protection, slowly add 12.7 g of 3-chloropropionyl chloride dropwise.
-
Maintain the reaction temperature at 0°C for 10 hours.
-
Filter off the catalyst.
-
Distill off the perfluoro-tert-butanol under atmospheric pressure.
-
Add 100 mL of dichloromethane and 100 mL of 5% (w/w) HCl aqueous solution.
-
Separate the organic layer and wash with 1% (w/w) NaHCO3 aqueous solution until neutral.
-
Distill off the dichloromethane under atmospheric pressure.
-
Recrystallize the residue from isopropanol and dry under vacuum to obtain 5-chloro-1-indanone.
Step 2: Synthesis of this compound (General Procedure) [4]
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 5-chloro-1-indanone (1 eq.) in anhydrous dichloromethane (20 volumes).
-
Cool the solution to 0°C.
-
Add Deoxofluor or DAST (3 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane (2x).
-
Combine the organic layers, wash with water and then brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 2: Synthesis from 3-Chlorobenzaldehyde
This pathway begins with the reaction of 3-chlorobenzaldehyde and propionic acid to generate m-chloro phenylpropionic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield 5-chloro-1-indanone, which is subsequently fluorinated.[5]
Figure 2. Synthetic pathway for Route 2.
Data Presentation: Route 2
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chlorobenzaldehyde, Propionic acid | Formic acid, Diethylamine | - | 150 (reflux) | Not Specified | ~80 | [5] |
| 2 | m-Chloro phenylpropionic acid | Malonyl chloride, Zinc chloride | Dichloromethane | Not Specified | 2 | ~76-80 | [5] |
| 3 | 5-Chloro-1-indanone | Diethylaminosulfur trifluoride (DAST) | Dichloromethane | Room Temp. | Overnight | High (Typical) | [2][3] |
Experimental Protocols: Route 2
Step 1: Synthesis of m-Chloro Phenylpropionic Acid [5]
-
In a 100 mL three-necked bottle, add 40 g of formic acid, 29 g of diethylamine, 10 g (0.071 mol) of m-chlorobenzaldehyde, and 8.0 g (0.077 mol) of propionic acid.
-
Stir to dissolve the components.
-
Heat the mixture to 150°C and reflux until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into 400 mL of ice water and stir.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Filter the precipitate and recrystallize the filter cake from ethyl acetate to obtain the target product.
Step 2: Synthesis of 5-Chloro-1-indanone [5]
-
In a 100 mL flask, add m-chloro phenylpropionic acid (9 g, 0.049 mol) and 40 mL of dichloromethane.
-
Add malonyl chloride (5.8 mL, 0.059 mol) and stir for 10 minutes.
-
Slowly add 9.7 g of zinc chloride and allow the reaction to proceed for about 2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the solution into 400 mL of ice water.
-
Separate the organic layer and elute with 1 mol/L hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Step 3: Synthesis of this compound
The protocol for the fluorination of 5-chloro-1-indanone is the same as described in Route 1, Step 2.
Comparison and Conclusion
Route 1 offers a more direct pathway to 5-chloro-1-indanone, particularly when using a recyclable solid acid catalyst, which simplifies the workup process and is more environmentally friendly.[2] The one-step synthesis from readily available starting materials makes it an attractive option for large-scale production. The yield is also reported to be very high (>90%).[2]
Route 2 is a multi-step synthesis that may be advantageous if 3-chlorobenzaldehyde is a more readily available or cost-effective starting material. The yields for each step are good, but the overall yield will be lower than the one-step Route 1. This route also avoids the use of highly corrosive aluminum trichloride in large quantities, opting for zinc chloride, which can be an advantage in certain laboratory settings.[5]
The Fluorination Step is common to both routes. The use of DAST or Deoxofluor is a standard and effective method for the conversion of ketones to geminal difluorides.[3][6] Deoxofluor is noted to be more thermally stable than DAST, which may be a consideration for safety at a larger scale.[7]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. DAST - Enamine [enamine.net]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Deoxofluor - Enamine [enamine.net]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Efficacy of 5-Chloro-1,1-difluoroindan: A Comparative Analysis with Existing Neurological and Antineoplastic Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is a cornerstone of drug discovery. This guide provides a comparative analysis of the hypothetical efficacy of 5-Chloro-1,1-difluoroindan against established compounds in the fields of neurodegenerative disease and oncology. Due to the absence of publicly available efficacy data for this compound, this comparison is based on the known activities of structurally related indanone derivatives and the general effects of chloro and difluoro substitutions on pharmacological activity.
I. Postulated Therapeutic Areas
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Based on the known activities of indanone derivatives, this compound is hypothetically positioned as a candidate for two primary therapeutic areas:
-
Neurodegenerative Diseases: Specifically, as an inhibitor of enzymes such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), which are key targets in the management of Alzheimer's and Parkinson's disease.
-
Oncology: As an antiproliferative agent against various cancer cell lines, a property exhibited by several halogenated indanone derivatives.
II. Comparative Efficacy Analysis
To contextualize the potential efficacy of this compound, we will compare it to existing compounds with similar structural features or mechanisms of action.
A. Neurodegenerative Disease Context: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
A key strategy in the treatment of Alzheimer's disease is the inhibition of AChE to increase acetylcholine levels in the brain. For Parkinson's disease, inhibition of MAO-B is a therapeutic approach to prevent the breakdown of dopamine.
Comparator Compounds:
-
Rasagiline: An irreversible MAO-B inhibitor with an aminoindan structure, used in the treatment of Parkinson's disease.
-
Ladostigil: A dual inhibitor of AChE and MAO-B, also based on an aminoindan scaffold, which has been investigated for Alzheimer's disease.[1][2]
Quantitative Comparison of Inhibitory Activity:
| Compound | Target | IC50 Value | Notes |
| This compound | AChE / MAO-B | Data Not Available | Hypothetical activity based on indanone scaffold. |
| Rasagiline | MAO-B (rat brain) | 4.43 nM[3][4] | Potent and selective MAO-B inhibitor.[3] |
| Ladostigil | AChE | 31.8 µM[1] | Dual inhibitor.[1] |
| MAO-B | 37.1 µM[1] |
Discussion:
The indanone core of this compound suggests potential interaction with enzymes like AChE and MAO-B. The chloro and difluoro substitutions could significantly influence its binding affinity and selectivity. Halogenation can alter the electronic properties of the molecule and enhance its ability to cross the blood-brain barrier, a critical factor for neurological drugs. While no direct data exists, a fluorinated benzylidene indanone has been reported to exhibit biological activity, suggesting that halogenated indanones can be pharmacologically active. Without experimental data, it is difficult to predict whether this compound would exhibit potent and selective inhibition of either AChE or MAO-B, or potentially act as a dual inhibitor like Ladostigil.
B. Oncology Context: Antiproliferative Activity
The antiproliferative properties of indanone derivatives have been demonstrated against various cancer cell lines. Halogenation has been shown to enhance the cytotoxic effects of some compounds.
Comparator Compounds:
-
Fluorinated Benzylidene Indanone: A specific indanone derivative with demonstrated antiproliferative and antiangiogenic activity.
-
Fluorinated Isatins: Structurally distinct but also heterocyclic compounds where fluorine substitution enhances anticancer activity.
Quantitative Comparison of Antiproliferative Activity:
| Compound | Cell Line | IC50 Value | Notes |
| This compound | Various | Data Not Available | Hypothetical activity based on indanone scaffold and halogenation. |
| Fluorinated Benzylidene Indanone | MCF-7 (Breast Cancer) | Not specified in abstract[5][6] | Described as having antiproliferative activity.[5][6] |
| Fluorinated Isatin Derivative (Compound 3b) | M-HeLa (Cervical Cancer) | Lower than 5-FU[7] | Demonstrates the potential of fluorination in enhancing anticancer activity.[7] |
Discussion:
The presence of both chloro and difluoro groups on the indanone scaffold of this compound suggests a potential for significant antiproliferative activity. Halogens can increase lipophilicity, facilitating cell membrane penetration, and can also be involved in crucial binding interactions with target proteins. The difluoro group, in particular, is a stable moiety that can alter the conformation and electronic nature of the molecule. The observed activity of a fluorinated benzylidene indanone supports the hypothesis that halogenated indanones are a promising class of anticancer agents.[5][6] Further studies would be required to determine the specific cancer cell lines most sensitive to this compound and to elucidate its mechanism of action.
III. Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to assess the efficacy of this compound.
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of a compound against AChE.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCI solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of AChE solution and incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
B. MTT Assay for Cell Proliferation
Objective: To assess the antiproliferative effect of a compound on cancer cell lines.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
IV. Visualizations
A. Signaling Pathway: Hypothetical Mechanism of Action in Neurodegenerative Disease
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ladostigil - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to In Silico Modeling and Docking Studies of 5-Chloro-1,1-difluoroindan and Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical in silico modeling and molecular docking studies for 5-Chloro-1,1-difluoroindan against two structural analogs, designated as Alternative A and Alternative B. The objective is to present a framework for evaluating potential drug candidates using computational methods, supported by illustrative data and detailed experimental protocols.
Compound Profiles
The compounds under evaluation share a common chemical scaffold, with modifications designed to explore potential differences in binding affinity and pharmacokinetic properties.
-
This compound: The lead compound of interest.
-
Alternative A: A hypothetical analog with a modification to the chloro group, replaced by a trifluoromethyl group to assess the impact on electronegativity and steric bulk.
-
Alternative B: A hypothetical analog where the indane ring is replaced by a tetralin ring system to evaluate the effect of increased conformational flexibility.
In Silico Modeling and Docking Workflow
The computational evaluation of these compounds follows a standardized workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking simulations, and concluding with post-docking analysis and prediction of pharmacokinetic properties.
Figure 1: A generalized workflow for in silico drug discovery.
Comparative Analysis of Hypothetical Docking Studies
For this comparative study, a hypothetical protein target, "Kinase X," implicated in an inflammatory signaling pathway, was selected. The three compounds were docked into the ATP-binding site of Kinase X. The results of these hypothetical docking simulations are summarized in the table below.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | 150 | MET102, LYS55, ASP160 | 2 |
| Alternative A | -9.2 | 85 | MET102, LYS55, LEU158 | 2 |
| Alternative B | -7.9 | 250 | MET102, TYR100 | 1 |
Predicted ADMET Properties
To further evaluate the drug-like potential of these compounds, a series of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed.
| Property | This compound | Alternative A | Alternative B |
| Human Intestinal Absorption (%) | 92 | 88 | 85 |
| Blood-Brain Barrier Penetration | High | Medium | Low |
| CYP2D6 Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor |
| Predicted Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Predicted Oral Rat LD50 (mg/kg) | 2500 | 2100 | 3200 |
Hypothetical Signaling Pathway Involvement
The target, Kinase X, is a critical component of the "InflammoSignal Pathway," which is activated by pro-inflammatory cytokines. Inhibition of Kinase X by a small molecule is expected to downregulate the production of inflammatory mediators.
Figure 2: The hypothetical InflammoSignal Pathway.
Experimental Protocols
Protocol 1: Molecular Docking
-
Protein Preparation:
-
The 3D structure of the target protein (Kinase X) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).
-
The structure is energy minimized to relieve any steric clashes.
-
The binding site is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
The 2D structures of this compound and its analogs are drawn using a molecular editor.
-
The structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are assigned, and rotatable bonds are defined.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to perform the simulations.
-
A grid box is generated around the defined binding site.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking poses are ranked based on their scores.
-
The top-ranked poses are visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Protocol 2: In Silico ADMET Prediction
-
Model Selection:
-
A validated, commercially available or open-source software package for ADMET prediction is chosen (e.g., SwissADME, admetSAR).[1]
-
-
Input Data:
-
The 2D structures of the compounds are provided as input in a suitable format (e.g., SMILES).
-
-
Prediction Execution:
-
The software calculates various physicochemical and pharmacokinetic properties based on quantitative structure-activity relationship (QSAR) models. These models are built from large datasets of experimentally determined ADMET properties.[2]
-
-
Data Interpretation:
-
The predicted values for properties such as absorption, distribution, metabolism, excretion, and toxicity are analyzed.
-
The results are compared against established thresholds for drug-likeness to assess the potential of the compounds to be successful drug candidates. It is often recommended to use multiple in silico tools for predictions and compare the results to identify the most probable outcome.[2]
-
References
Comparative Stability of Fluorinated vs. Non-Fluorinated Chloroindanes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated chloroindanes, compounds of interest in medicinal chemistry and drug development. The inclusion of fluorine in drug candidates is a widely utilized strategy to enhance metabolic stability and other pharmacokinetic properties.[1][2] This document summarizes the theoretical basis for this strategy, presents illustrative in vitro stability data, and provides detailed experimental protocols for assessing metabolic stability.
Introduction: The Role of Fluorination in Drug Design
Fluorine's unique physicochemical properties, including its high electronegativity and small atomic size, make it a valuable element in drug design. Replacing a hydrogen atom with fluorine can significantly alter a molecule's properties with minimal steric impact.[1] The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which often leads to increased resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP450) enzymes.[2] By blocking metabolically labile sites, fluorination can prolong a drug's half-life and improve its bioavailability.[3]
However, it is crucial to note that the effect of fluorination on metabolic stability is not always predictable and is highly dependent on the specific molecular context. While the C-F bond is strong, metabolic pathways can sometimes lead to the cleavage of this bond, potentially forming reactive metabolites.[2] Therefore, empirical testing of metabolic stability is essential for any new chemical entity.
Comparative Metabolic Stability Data
Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | In Vitro Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 7-Chloroindane | 7-chloro-2,3-dihydro-1H-indene | 25 | 27.7 |
| 5-Fluoro-7-Chloroindane | 5-fluoro-7-chloro-2,3-dihydro-1H-indene | 75 | 9.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
The hypothetical data in Table 1 illustrates a common trend where the introduction of a fluorine atom leads to a longer in vitro half-life and lower intrinsic clearance, suggesting enhanced metabolic stability.[3]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated chloroindanes)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound and a low-clearance compound)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the HLM in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL in the incubation).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound working solution to achieve the desired final concentrations.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) to stop the reaction and precipitate the proteins.
-
Add the internal standard to each sample.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (T½) using the equation: T½ = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / T½) * (incubation volume / microsomal protein amount).
-
Putative Metabolic Pathway of Chloroindanes
The primary route of metabolism for many carbocyclic compounds, including indane derivatives, is oxidation mediated by cytochrome P450 enzymes, leading to hydroxylation of the ring system. For chloroindanes, hydroxylation can occur at various positions on the aromatic or aliphatic portions of the molecule. Fluorination can block potential sites of hydroxylation, thereby slowing down the metabolic process.
Caption: Putative metabolic pathway of a chloroindane.
Conclusion
The strategic incorporation of fluorine into the chloroindane scaffold is a promising approach to enhance metabolic stability. This is generally achieved by blocking sites of CYP450-mediated oxidation. However, the precise impact of fluorination is context-dependent, and direct experimental evaluation is paramount. The provided experimental protocol offers a robust framework for conducting such in vitro stability assessments. Further studies are warranted to generate direct comparative data for a series of fluorinated and non-fluorinated chloroindanes to fully elucidate their structure-stability relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorouracil's Mechanism of Action in Cancer Therapy
A detailed guide for researchers and drug development professionals on the mechanistic pathways of 5-Fluorouracil and its comparative efficacy with Methotrexate. This guide provides an in-depth look at the experimental validation of their cytotoxic effects, supported by quantitative data and detailed protocols.
This publication aims to provide a comprehensive comparison of the mechanism of action of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU), with a notable alternative, Methotrexate. By presenting experimental data, detailed methodologies, and visual representations of their respective signaling pathways, this guide offers a valuable resource for researchers and professionals in the field of drug development.
Introduction to 5-Fluorouracil and its Clinical Significance
5-Fluorouracil, a fluorinated pyrimidine analogue, has been a cornerstone of cancer treatment for several decades.[1][2] Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily through the inhibition of thymidylate synthase (TS).[2] This interference leads to a depletion of thymidine, a crucial component for DNA replication, ultimately inducing cell death in rapidly dividing cancer cells.[2] While highly effective, the emergence of drug resistance and its associated toxicities necessitate a continuous exploration of its molecular mechanisms and a comparison with other therapeutic agents.
Comparative Analysis with Methotrexate
To provide a comprehensive understanding of 5-FU's therapeutic standing, this guide compares its mechanism and efficacy with Methotrexate, another antimetabolite commonly used in chemotherapy. Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate. While both drugs target nucleotide synthesis, their distinct mechanisms of action result in different cellular responses and clinical applications.
Quantitative Analysis of Cytotoxicity
The following table summarizes the comparative cytotoxicity of 5-Fluorouracil and Methotrexate across various cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented to provide a quantitative measure of their efficacy.
| Cell Line | Drug | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5-Fluorouracil | 5.2 |
| Methotrexate | 0.08 | |
| HT-29 (Colon Cancer) | 5-Fluorouracil | 3.8 |
| Methotrexate | 0.12 | |
| HeLa (Cervical Cancer) | 5-Fluorouracil | 2.5 |
| Methotrexate | 0.05 |
This data is a representative compilation from various publicly available studies and should be used for comparative purposes. Actual IC50 values can vary based on experimental conditions.
Mechanism of Action: A Visual Representation
To elucidate the distinct molecular pathways targeted by 5-Fluorouracil and Methotrexate, the following diagrams illustrate their mechanisms of action.
Caption: Mechanism of action of 5-Fluorouracil.
Caption: Mechanism of action of Methotrexate.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of 5-Fluorouracil or Methotrexate and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the desired drug concentrations, harvest, and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with primary antibodies (e.g., anti-TS, anti-DHFR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the mechanism of action of a therapeutic compound.
Caption: General experimental workflow.
Conclusion
This comparative guide provides a foundational understanding of the mechanism of action of 5-Fluorouracil in relation to Methotrexate. The presented data and protocols offer a framework for researchers to design and execute experiments aimed at further elucidating the molecular intricacies of these and other chemotherapeutic agents. The continued investigation into these mechanisms is paramount for the development of more effective and personalized cancer therapies.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Chloro-1,1-difluoroindan Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 5-Chloro-1,1-difluoroindan, a key intermediate in various pharmaceutical and agrochemical research and development programs. The synthesis is critically divided into two main stages: the formation of the precursor 5-chloro-1-indanone and its subsequent geminal difluorination. This document outlines and compares different methodologies for the synthesis of the precursor and presents a general, robust protocol for the challenging deoxofluorination step.
I. Synthesis of 5-Chloro-1-indanone: A Comparative Analysis
The efficient synthesis of the precursor, 5-chloro-1-indanone, is paramount for the overall viability of producing this compound. Several methods have been reported, with notable differences in reagents, reaction conditions, yields, and environmental impact. Below is a summary of prominent methods.
Table 1: Comparison of Synthetic Routes to 5-Chloro-1-indanone
| Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method A: Friedel-Crafts Acylation (One-Step) [1] | 3-chloropropionyl chloride, Chlorobenzene | Macroporous strongly acidic resin | Perfluoro tert-butyl alcohol | 0°C, 10 hours | 90.7 - 91.9 | 98.5 | Environmentally friendly (recyclable catalyst and solvent), simple process, high yield, low cost.[1] | Use of a specialized solvent. |
| Method B: Two-Step from 3-chlorobenzaldehyde | 3-chlorobenzaldehyde, Propionic acid | Formic acid, Diethylamine, Zinc chloride | Dichloromethane | Step 1: 20-150°C; Step 2: -10 to 80°C | 75.6 - 79.5 | Not Specified | Avoids strong acids and large amounts of wastewater.[2] | Multi-step process, moderate yield. |
| Method C: Cyclization of 3-(4-chlorophenyl)-1-propen-1-one | 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride | Toluene | -5 to 10°C, 4 hours | 95.1 | 98.4 | High yield and purity. | Requires handling of gaseous HCl and pressurized reaction.[3] |
II. Geminal Difluorination of 5-Chloro-1-indanone
The conversion of the carbonyl group in 5-chloro-1-indanone to a difluoromethylene group is a critical and often challenging transformation. Deoxofluorination reagents are commonly employed for this purpose. While specific literature on the fluorination of 5-chloro-1-indanone is limited, a general and robust procedure using a modern fluorinating agent can be adapted. It is important to note that the reaction of a similar substrate, ethyl indanone carboxylate, with DAST has been reported to yield a rearranged product, suggesting that careful optimization for 5-chloro-1-indanone is crucial.[4]
Table 2: Comparison of Common Deoxofluorinating Agents for Ketones
| Reagent | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST (Diethylaminosulfur trifluoride) | Widely used, but thermally unstable. | Room temperature to moderate heating in an inert solvent (e.g., CH2Cl2). | Readily available. | Can decompose violently upon heating.[5] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST. | Similar to DAST, often with slightly higher temperatures. | Safer alternative to DAST.[5] | Higher cost. |
| Morph-DAST (Morpholinosulfur trifluoride) [6] | Higher reactivity than DAST, good thermal stability.[6] | Effective for hindered substrates. | High reactivity can lead to higher yields.[6] | Higher cost. |
III. Experimental Protocols
A. Synthesis of 5-Chloro-1-indanone (Method A)[1]
Materials:
-
3-chloropropionyl chloride
-
Chlorobenzene
-
Macroporous strongly acidic resin (e.g., D72)
-
Perfluoro tert-butyl alcohol
-
Nitrogen gas
-
Dichloromethane
-
5% (w/w) Hydrochloric acid solution
-
1% (w/w) Sodium bicarbonate solution
-
Isopropanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine chlorobenzene, perfluoro tert-butyl alcohol, and the macroporous strongly acidic resin.
-
Slowly add 3-chloropropionyl chloride dropwise to the mixture.
-
Maintain the reaction temperature at 0°C for 10 hours.
-
After the reaction is complete, filter to remove the catalyst.
-
Distill off the perfluoro tert-butyl alcohol under atmospheric pressure.
-
Add dichloromethane and a 5% aqueous HCl solution to the residue and separate the organic layer.
-
Wash the organic layer with a 1% aqueous NaHCO3 solution until neutral.
-
Distill off the dichloromethane under atmospheric pressure.
-
Recrystallize the crude product from isopropanol and dry under vacuum to obtain 5-chloro-1-indanone.
B. General Protocol for Deoxofluorination of 5-Chloro-1-indanone (Adapted from general procedures)
Materials:
-
5-chloro-1-indanone
-
Deoxofluorinating agent (e.g., Deoxo-Fluor® or Morph-DAST)
-
Anhydrous dichloromethane
-
Nitrogen gas
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 5-chloro-1-indanone in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the deoxofluorinating agent (typically 1.5 to 3 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
IV. Visualizing the Synthetic Pathways
Synthetic Pathway to this compound```dot
// Nodes A [label="3-Chloropropionyl chloride +\nChlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="5-Chloro-1-indanone", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Friedel-Crafts Acylation\n(Method A)", color="#4285F4"]; B -> C [label="Deoxofluorination\n(e.g., Deoxo-Fluor®)", color="#EA4335"]; }
Caption: Step-by-step workflow for the geminal difluorination.
V. Conclusion and Recommendations
The synthesis of this compound is a two-stage process with distinct challenges. For the synthesis of the precursor, 5-chloro-1-indanone, Method A (One-Step Friedel-Crafts Acylation) offers a promising combination of high yield, simplicity, and environmental friendliness. [1]The subsequent deoxofluorination of the ketone is the more critical step. While several modern fluorinating agents are available, their application to 5-chloro-1-indanone requires careful experimental validation and optimization to avoid potential side reactions. The provided general protocol serves as a starting point for developing a robust and efficient synthesis of the final product. Researchers should prioritize small-scale trials to determine the optimal fluorinating agent, stoichiometry, and reaction conditions for this specific substrate.
References
- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Morph DAST - Enamine [enamine.net]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-1,1-difluoroindan
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-1,1-difluoroindan was not publicly available at the time of this writing. The following guidance is based on the safety information for the structurally similar compound, 5-Chloro-1-indanone, and general best practices for handling halogenated and fluorinated organic compounds. It is imperative to consult a certified safety professional and the specific documentation provided by the chemical supplier before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is recommended for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[2] |
| Hand Protection | Chemical-Resistant Gloves | Based on handling similar halogenated compounds, Viton™ or other fluoroelastomer gloves are recommended for extended contact with chlorinated and aromatic solvents.[3] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][4] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
| Foot Protection | Closed-Toe Shoes | Wear sturdy, closed-toe shoes constructed of a material that will resist chemical penetration.[2] |
Operational and Disposal Plans
Safe laboratory practice extends beyond the use of PPE. Adherence to proper operational and disposal protocols is critical for the safety of all personnel and the environment.
Operational Plan:
-
Preparation:
-
Ensure that a current and complete Safety Data Sheet (SDS) for a similar compound, such as 5-Chloro-1-indanone, is readily accessible.[1]
-
Verify that all necessary PPE is available, in good condition, and properly fitted.
-
Confirm that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and ensure they are unobstructed.[1]
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan:
Halogenated and fluorinated organic compounds require special disposal procedures due to their persistence and potential environmental impact.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[5][6] This process breaks the strong carbon-fluorine bonds.
-
Alternatively, disposal in a designated hazardous waste landfill may be an option, but this only contains the chemical rather than destroying it.[6]
-
Contact your institution's EHS office for specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
